3-Indoleacetonitrile-d4
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
927182-31-8 |
|---|---|
Molekularformel |
C10H8N2 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
2-(4,5,6,7-tetradeuterio-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C10H8N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5H2/i1D,2D,3D,4D |
InChI-Schlüssel |
DMCPFOBLJMLSNX-RHQRLBAQSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
3-Indoleacetonitrile-d4 chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and relevant biological pathways associated with 3-Indoleacetonitrile-d4. The information is intended for use in research, analytical, and drug development applications.
Core Chemical Properties
This compound is the deuterated form of 3-Indoleacetonitrile (IAN), a naturally occurring auxin and a key intermediate in the biosynthesis of indole-3-acetic acid (IAA) in some plants.[1][2] Due to the presence of deuterium atoms, it is an ideal internal standard for mass spectrometry-based quantitative analysis.
-
Chemical Name: 2-(1H-indol-3-yl)acetonitrile-d4
-
Common Synonyms: (3-Indolyl)acetonitrile-d4, 3-(Cyanomethyl)indole-d4, IAN-d4
-
Chemical Structure:
-
The structure consists of an indole ring substituted at the third position with a deuterated acetonitrile group. The exact positions of the deuterium atoms on the acetonitrile group should be confirmed by the supplier's documentation.
-
The following table summarizes the key physicochemical properties of the non-deuterated parent compound, 3-Indoleacetonitrile, which are expected to be very similar for the deuterated analog.
| Property | Value | Source |
| Molecular Formula | C₁₀H₄D₄N₂ | N/A |
| Molecular Weight | 160.21 g/mol (approx.) | Calculated |
| CAS Number | 771-51-7 (Non-deuterated) | [3][4] |
| Appearance | Light yellow to brown powder or crystal | |
| Melting Point | 33-36 °C | [5] |
| Boiling Point | 157-160 °C at 0.2 mmHg | [5] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [5] |
| Purity | Typically ≥97% or ≥98% | [3][6] |
Experimental Protocols
While specific experimental protocols for this compound are not widely published, its primary use is as an internal standard in quantitative analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS). Below is a generalized protocol for its use.
This protocol outlines the general steps for using this compound to quantify Indole-3-Acetic Acid (IAA) in plant tissues.
Objective: To accurately measure the concentration of endogenous IAA in a biological sample.
Methodology:
-
Sample Preparation:
-
Homogenize a known mass of plant tissue in a suitable extraction buffer (e.g., 80% methanol).
-
Spike the homogenate with a known concentration of this compound. The concentration should be comparable to the expected concentration of the analyte (IAA).
-
-
Extraction:
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to purify and concentrate the auxins.
-
-
LC-MS/MS Analysis:
-
Inject the purified extract onto a reverse-phase C18 column.
-
Use a gradient elution with solvents such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Monitor the transitions for both the analyte (IAA) and the internal standard (this compound) using multiple reaction monitoring (MRM) mode on a tandem mass spectrometer.
-
-
Quantification:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of the analyte in the original sample by comparing this ratio to a standard curve generated with known concentrations of the analyte and a fixed concentration of the internal standard.
-
Biological Significance and Signaling Pathways
3-Indoleacetonitrile is a key intermediate in the auxin biosynthesis pathway in certain plants, particularly in the family Brassicaceae.[1][2] Auxins, with Indole-3-Acetic Acid (IAA) being the most prominent, are crucial hormones that regulate numerous aspects of plant growth and development.[7]
In Arabidopsis thaliana, a model organism, IAA can be synthesized from tryptophan via the Indole-3-acetaldoxime (IAOx) pathway.[7][8] In this pathway, tryptophan is converted to IAOx, which is then further metabolized to IAN.[7][9] Finally, a nitrilase enzyme converts IAN to the active auxin, IAA.[1]
The following diagram illustrates the key steps in this pathway.
Caption: The Indole-3-acetaldoxime/Indole-3-acetonitrile pathway for IAA biosynthesis.
Analytical Workflow for Quantification
The use of a deuterated internal standard like this compound is critical for accurate quantification in complex biological matrices. The following diagram outlines a typical experimental workflow.
Caption: A typical analytical workflow for quantification using an internal standard.
Synthesis and Spectroscopic Data
While detailed synthesis protocols for the deuterated version are often proprietary, the synthesis of the parent compound, 3-Indoleacetonitrile, has been described.[10][11] One common method involves the reaction of indole-3-carboxaldehyde with sodium borohydride and sodium cyanide.[11] Spectroscopic data for the non-deuterated compound, such as 1H NMR and 13C NMR, are available in public databases like PubChem.[12] The mass spectrum of the deuterated compound will show a characteristic mass shift corresponding to the number of deuterium atoms incorporated.
References
- 1. academic.oup.com [academic.oup.com]
- 2. biologydiscussion.com [biologydiscussion.com]
- 3. chemscene.com [chemscene.com]
- 4. 3-Indoleacetonitrile 98 771-51-7 [sigmaaldrich.com]
- 5. 3-Indoleacetonitrile CAS#: 771-51-7 [m.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. pnas.org [pnas.org]
- 8. Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 3-Indoleacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 11. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. Indole-3-acetonitrile | C10H8N2 | CID 351795 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Role of 3-Indoleacetonitrile-d4 in Advanced Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of 3-Indoleacetonitrile-d4 (IAN-d4) in modern research. Primarily, this deuterated stable isotope serves as a high-fidelity internal standard for the precise quantification of 3-Indoleacetonitrile (IAN) and its metabolic derivatives in complex biological matrices. Its use is integral to the fields of plant hormone analysis, metabolic studies, and environmental science, where accurate measurement of trace amounts of bioactive compounds is paramount.
Core Application: Isotope Dilution Mass Spectrometry
The foundational principle behind the use of this compound is the stable isotope dilution (SID) method, a powerful analytical technique coupled with mass spectrometry (MS). In this approach, a known quantity of the deuterated standard (IAN-d4) is spiked into a sample prior to extraction and analysis. Because IAN-d4 is chemically identical to the endogenous, non-labeled IAN, it experiences the same physical and chemical changes during sample preparation, chromatographic separation, and ionization.
However, due to the mass difference imparted by the four deuterium atoms, IAN-d4 can be distinguished from the native IAN by the mass spectrometer. This allows for the precise calculation of the endogenous analyte concentration by measuring the ratio of the signal intensity of the native analyte to that of the deuterated internal standard. This method effectively corrects for analyte loss during sample processing and variations in instrument response, leading to highly accurate and reproducible quantification.
Data Presentation: Performance Characteristics of Isotope Dilution Analysis
The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies yields robust and reliable quantitative data. The following table summarizes typical performance metrics for the analysis of auxins and related indolic compounds using such methods.
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.99 | Indicates a strong correlation between the detector response and the concentration of the analyte over a defined range. |
| Precision (% RSD) | < 15% | The relative standard deviation, a measure of the repeatability of the analytical method.[1][2] |
| Accuracy (% Bias) | ± 15% | The closeness of the measured value to the true value, often assessed by analyzing quality control samples with known concentrations.[1][2] |
| Limit of Detection (LOD) | 0.02 - 0.1 pmol | The lowest amount of an analyte in a sample that can be reliably distinguished from background noise.[1][2] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 pmol | The lowest amount of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. |
| Recovery | 85 - 115% | The percentage of the true amount of an analyte that is detected by the analytical method. |
Note: These values are representative of typical auxin analysis methods using stable isotope dilution and may vary depending on the specific matrix, instrumentation, and experimental conditions.
Experimental Protocols: Quantification of 3-Indoleacetonitrile in Plant Tissue
The following is a generalized protocol for the quantification of endogenous 3-Indoleacetonitrile from plant tissue using this compound as an internal standard with LC-MS/MS.
1. Sample Preparation and Extraction:
-
Harvesting and Homogenization: Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Internal Standard Spiking: To the homogenized tissue, add a known amount of this compound solution in a suitable solvent (e.g., methanol). The amount added should be comparable to the expected endogenous concentration of IAN.
-
Extraction: Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water) to the sample. Vortex thoroughly and incubate at 4°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted auxins and the internal standard.
2. Solid-Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended):
-
Column Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the auxins and the internal standard with 1 mL of 80% methanol in water.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analytes of interest.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
3-Indoleacetonitrile (IAN): Monitor the precursor ion (e.g., m/z 157.1) and a specific product ion (e.g., m/z 130.1).
-
This compound (IAN-d4): Monitor the precursor ion (e.g., m/z 161.1) and the corresponding product ion (e.g., m/z 134.1).
-
-
Instrument Parameters: Optimize declustering potential, collision energy, and other instrument-specific parameters for maximum signal intensity of the target MRM transitions.
-
4. Data Analysis:
-
Integrate the peak areas for the MRM transitions of both endogenous IAN and the IAN-d4 internal standard.
-
Calculate the ratio of the peak area of IAN to the peak area of IAN-d4.
-
Quantify the concentration of endogenous IAN in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of unlabeled IAN and a constant concentration of IAN-d4.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Workflow for quantifying 3-Indoleacetonitrile using a deuterated standard.
Caption: Tryptophan-dependent auxin biosynthesis pathway involving 3-Indoleacetonitrile.
References
An In-depth Technical Guide to 3-Indoleacetonitrile-d4: A Tool for Advancing Plant Growth Regulation Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Indoleacetonitrile-d4 (IAN-d4), a deuterated analog of a key intermediate in auxin biosynthesis. While not typically utilized as a direct plant growth regulator, IAN-d4 is an indispensable tool for the precise quantification of endogenous 3-Indoleacetonitrile (IAN) and its conversion to the primary plant hormone, Indole-3-acetic acid (IAA). This guide will delve into the physicochemical properties of IAN, its role in the auxin biosynthesis pathway, and detailed protocols for its use as an internal standard in mass spectrometry-based quantification, alongside classic auxin bioassays.
Physicochemical Properties
Quantitative data for 3-Indoleacetonitrile is crucial for its application in research. The table below summarizes the key physicochemical properties of the non-deuterated form, 3-Indoleacetonitrile (IAN). The properties of the deuterated form (IAN-d4) will be similar, with a slight increase in molecular weight due to the incorporation of four deuterium atoms. The exact molecular weight of IAN-d4 will depend on the specific positions of the deuterium atoms, which can vary based on the synthesis method.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈N₂ | [1][2][3] |
| Molecular Weight | 156.18 g/mol | [1][2][3] |
| CAS Number | 771-51-7 | [1][2][3] |
| Appearance | White to light yellow crystalline solid | [2] |
| Melting Point | 35-38 °C | [2] |
| Boiling Point | 157-160 °C at 0.2 mmHg | [2] |
| Solubility | Soluble in ethanol, DMSO, and chloroform. Slightly soluble in water. | [4] |
Role in Plant Growth Regulation: The Auxin Biosynthesis Pathway
3-Indoleacetonitrile is a naturally occurring nitrile and a precursor in the tryptophan-dependent biosynthesis of Indole-3-acetic acid (IAA), the most abundant and physiologically active auxin in plants. The conversion of IAN to IAA is a key step in the Indole-3-acetaldoxime (IAOx) pathway.
The following diagram illustrates the tryptophan-dependent auxin biosynthesis pathways, highlighting the position of IAN.
Auxin Signaling Pathway
Once synthesized, IAA triggers a cascade of molecular events that regulate gene expression and ultimately control various aspects of plant growth and development. The canonical auxin signaling pathway involves the perception of IAA by TIR1/AFB F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin response genes by Auxin Response Factors (ARFs).
The following diagram outlines the core components of the auxin signaling pathway.
Experimental Protocols
The primary application of this compound is as an internal standard for the accurate quantification of endogenous IAN and its metabolic product, IAA. This section provides detailed methodologies for auxin quantification using LC-MS/MS with a deuterated standard, as well as classic auxin bioassays that can be used to assess the biological activity of auxins.
Quantification of Endogenous IAN and IAA using LC-MS/MS with IAN-d4 as an Internal Standard
This protocol describes the use of stable isotope dilution with LC-MS/MS for the precise measurement of IAN and IAA in plant tissues.
Materials:
-
Plant tissue (e.g., Arabidopsis seedlings, root tips)
-
Liquid nitrogen
-
Extraction buffer (e.g., 80% methanol with 1% acetic acid)
-
This compound (IAN-d4) of known concentration
-
Indole-3-acetic acid-d2 or -d5 (IAA-d_x_) of known concentration (optional, for direct IAA quantification)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Sample Collection and Homogenization:
-
Harvest a known fresh weight of plant tissue (e.g., 50-100 mg) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Add a known amount of IAN-d4 internal standard to the frozen tissue.
-
Homogenize the tissue in pre-chilled extraction buffer using a bead beater or mortar and pestle.
-
-
Extraction:
-
Incubate the homogenate at 4°C for at least 1 hour with gentle shaking.
-
Centrifuge the extract at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol) to remove polar impurities.
-
Elute the auxins with a higher concentration of organic solvent (e.g., 80% methanol).
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
-
Inject the sample into the LC-MS/MS system.
-
Separate the compounds using a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the endogenous (non-deuterated) IAN and IAA and the deuterated internal standards using multiple reaction monitoring (MRM). The ratio of the peak area of the endogenous compound to the peak area of the deuterated internal standard is used to calculate the absolute concentration of the endogenous compound.
-
Workflow Diagram:
Avena Coleoptile Elongation Bioassay
This classic bioassay measures the elongation of oat coleoptile segments in response to auxin activity.
Materials:
-
Oat seeds (e.g., Avena sativa)
-
Test solutions of 3-Indoleacetonitrile (non-deuterated for activity assessment) at various concentrations (e.g., 10⁻⁸ to 10⁻⁴ M)
-
Control solution (buffer without auxin)
-
Petri dishes
-
Filter paper
-
Ruler or digital caliper
Procedure:
-
Germination of Oat Seeds:
-
Soak oat seeds in water for 2 hours.
-
Germinate the seeds on moist filter paper in the dark at 25°C for 3 days.
-
-
Preparation of Coleoptile Segments:
-
Under a dim green light, select straight coleoptiles of approximately 2-3 cm in length.
-
Cut 10 mm segments from the region 3 mm below the coleoptile tip.
-
-
Incubation:
-
Float the segments in a petri dish containing distilled water for 1-2 hours.
-
Transfer a set number of segments (e.g., 10) to petri dishes lined with filter paper soaked in the different concentrations of the test solutions and the control solution.
-
Incubate the dishes in the dark at 25°C for 24 hours.
-
-
Measurement:
-
After incubation, measure the final length of each coleoptile segment.
-
Calculate the average elongation for each concentration.
-
Plot a dose-response curve of elongation versus the logarithm of the auxin concentration.
-
Arabidopsis Root Elongation Assay
This bioassay assesses the inhibitory effect of auxins on primary root growth.
Materials:
-
Arabidopsis thaliana seeds (wild-type)
-
Agar plates containing half-strength Murashige and Skoog (MS) medium
-
Test solutions of 3-Indoleacetonitrile (non-deuterated) at various concentrations (e.g., 10⁻⁹ to 10⁻⁶ M)
-
Control plates (MS medium without added auxin)
-
Ruler or scanner and image analysis software
Procedure:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds.
-
Sow the seeds on the surface of the MS agar plates containing the different concentrations of the test compound and on control plates.
-
-
Germination and Growth:
-
Cold-stratify the plates at 4°C for 2-3 days in the dark.
-
Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C and orient them vertically.
-
-
Measurement:
-
After a set number of days (e.g., 7-10 days), measure the length of the primary root of each seedling.
-
Calculate the average root length for each concentration.
-
Plot a dose-response curve of root length versus the logarithm of the auxin concentration.
-
Conclusion
This compound is a powerful analytical tool for researchers in plant science and related fields. Its primary utility lies in its application as an internal standard for the highly accurate and precise quantification of endogenous 3-Indoleacetonitrile and its conversion to IAA. While not a direct-acting plant growth regulator in its deuterated form, its use is fundamental to studies aimed at understanding the intricate mechanisms of auxin biosynthesis, metabolism, and signaling that govern plant growth and development. The experimental protocols provided in this guide offer a starting point for integrating this valuable tool into research workflows.
References
The Role of 3-Indoleacetonitrile-d4 as an Internal Standard in Quantitative Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism and application of 3-Indoleacetonitrile-d4 (IAN-d4) as an internal standard in quantitative analytical methodologies, particularly liquid chromatography-mass spectrometry (LC-MS). The use of stable isotope-labeled internal standards is a cornerstone of robust and reliable bioanalysis, enabling accurate quantification of target analytes in complex matrices.
The Principle of Isotope Dilution Mass Spectrometry and the Role of Internal Standards
In quantitative analysis, especially in complex biological matrices, various factors can introduce variability and affect the accuracy and precision of the results. These factors include sample preparation inconsistencies (e.g., extraction efficiency), chromatographic effects, and ionization suppression or enhancement in the mass spectrometer source.[1] To compensate for these potential errors, an internal standard (IS) is introduced into the sample at a known concentration at the earliest stage of the sample preparation process.
The ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the detector. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" for LC-MS applications.[2] This is because its physicochemical properties are nearly identical to the unlabeled analyte (3-Indoleacetonitrile). Consequently, it experiences similar extraction recovery, chromatographic retention, and ionization response.[1]
By measuring the ratio of the analyte's signal to the internal standard's signal, any variations introduced during the analytical workflow are normalized, leading to a more accurate and precise quantification of the analyte.[2]
Mechanism of this compound as an Internal Standard
This compound is a deuterated form of 3-Indoleacetonitrile, a naturally occurring auxin in plants and a metabolite found in various organisms. The four deuterium atoms in IAN-d4 increase its mass by four Daltons compared to the native IAN. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their chemical behavior remains virtually identical throughout the analytical process.
The core mechanism relies on the following principles:
-
Co-elution: Due to their similar chemical structures, IAN and IAN-d4 co-elute during chromatographic separation. This ensures that they are subjected to the same matrix effects at the same time.
-
Similar Ionization Efficiency: Both compounds exhibit nearly identical ionization efficiencies in the mass spectrometer's ion source. Therefore, any suppression or enhancement of the ion signal caused by co-eluting matrix components will affect both the analyte and the internal standard to the same extent.
-
Ratio-based Quantification: The concentration of the analyte is determined by calculating the ratio of its peak area to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
This ratiometric approach effectively cancels out variations in sample volume, extraction efficiency, and instrument response, leading to highly reliable quantitative data.
Experimental Protocols
While a specific, universally adopted protocol for the use of this compound is not detailed in a single source, a robust methodology can be constructed based on established protocols for auxin analysis. The following provides a detailed, adaptable experimental workflow.
Sample Preparation from Plant Tissue
-
Tissue Homogenization: Weigh a precise amount of plant tissue (e.g., 50-100 mg fresh weight) and immediately freeze it in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.
-
Internal Standard Spiking: To the homogenized tissue, add a known amount of this compound solution in a suitable solvent (e.g., methanol or acetonitrile). The concentration of the internal standard should be in the mid-range of the expected analyte concentration.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol in water) to the sample. Vortex vigorously and incubate at a low temperature (e.g., 4°C) for a specified period (e.g., 1 hour) with continuous shaking.
-
Centrifugation and Supernatant Collection: Centrifuge the sample at high speed (e.g., 14,000 rpm) at 4°C. Carefully collect the supernatant, which contains the extracted auxins.
-
Solid-Phase Extraction (SPE) Cleanup: To remove interfering matrix components, the extract is typically subjected to a solid-phase extraction cleanup. A C18 SPE cartridge is commonly used for this purpose.
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Loading: Load the supernatant onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.
-
Elution: Elute the analytes of interest with a stronger solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are proposed starting parameters for the LC-MS/MS analysis of 3-Indoleacetonitrile and its deuterated internal standard. Optimization will be required for specific instrumentation and matrices.
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of auxins (e.g., 5-95% B over 10 minutes) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| MRM Transitions | |
| 3-Indoleacetonitrile | Precursor Ion: 157.1 m/z, Product Ion: 130.1 m/z, Collision Energy: 15-25 eV |
| This compound | Precursor Ion: 161.1 m/z, Product Ion: 134.1 m/z, Collision Energy: 15-25 eV |
Note: The specific product ions and collision energies should be optimized by infusing standard solutions of the analyte and internal standard into the mass spectrometer.
Data Presentation: Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | Analyte and matrix dependent, typically in the low ng/mL to pg/mL range |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LLOQ) | Typically within ±10% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) for intra- and inter-day | Typically < 10% |
| Recovery (%) | Consistent, precise, and reproducible | > 80% |
| Matrix Effect (%) | CV of IS-normalized matrix factor ≤ 15% | Minimal and compensated by the internal standard |
| Stability | Analyte stable under various storage and handling conditions | Stable for the duration of the experiment |
Visualizations
Tryptophan-Dependent Biosynthesis of 3-Indoleacetonitrile
The following diagram illustrates the primary biosynthetic pathway of 3-Indoleacetonitrile from the amino acid tryptophan in plants and some bacteria.
Experimental Workflow for Quantitative Analysis
This diagram outlines the key steps in the analytical workflow for the quantification of 3-Indoleacetonitrile using this compound as an internal standard.
Logical Relationship of Analyte and Internal Standard in LC-MS
This diagram illustrates the parallel processing of the analyte and its deuterated internal standard during LC-MS analysis, leading to accurate quantification.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of 3-Indoleacetonitrile in complex biological matrices. Its nearly identical chemical and physical properties to the native analyte ensure that it effectively compensates for variations in sample preparation and instrument response. By following a well-validated experimental protocol, researchers can achieve high-quality quantitative data essential for advancing our understanding of the roles of this important molecule in various biological systems. The principles and methodologies outlined in this guide serve as a comprehensive resource for the successful implementation of this compound in quantitative LC-MS/MS analysis.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
3-Indoleacetonitrile-d4: A Technical Guide to its Physical Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical characteristics of 3-Indoleacetonitrile-d4. Due to the limited availability of specific experimental data for the deuterated form, this document primarily presents data for the non-deuterated analogue, 3-Indoleacetonitrile. The physical properties of isotopically labeled compounds are generally very similar to their non-labeled counterparts, with the most significant difference being the molecular weight. It is therefore anticipated that the data presented herein for 3-Indoleacetonitrile will serve as a reliable proxy for this compound.
Quantitative Physical Characteristics
The following table summarizes the key physical and chemical properties of 3-Indoleacetonitrile. These values have been compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₄D₄N₂ | N/A |
| Molecular Weight | 160.23 g/mol | Calculated |
| Appearance | Pale yellow to brown solid or powder | [1] |
| Melting Point | 33-38 °C | [1][2] |
| Boiling Point | 157-160 °C at 0.2 mmHg | [2][3] |
| Solubility | Soluble in Chloroform. Slightly soluble in DMSO and Methanol. Water solubility is reported as ≥1.37 mg/mL (requires sonication and warming) and estimated at 1587 mg/L at 25 °C. | [3][4][5][] |
| Purity | Typically ≥98% | [2] |
Note: The molecular weight for 3-Indoleacetonitrile (C₁₀H₈N₂) is 156.18 g/mol [2][7][8][9]. The value for the d4 isotopologue has been calculated by substituting four hydrogen atoms with deuterium.
Experimental Protocols
This section details the methodologies for determining the key physical characteristics mentioned above. These are generalized protocols and may require optimization based on the specific equipment and sample characteristics.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity, with pure compounds typically exhibiting a sharp melting range.
Methodology:
-
Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube, which is sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is reported as the melting point.
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, chloroform, DMSO) are selected for testing.
-
Sample Preparation: A known mass of this compound is added to a known volume of the selected solvent in a vial at a specified temperature (e.g., 25 °C).
-
Equilibration: The mixture is agitated (e.g., using a shaker or vortex mixer) for a sufficient period to ensure equilibrium is reached. Sonication and warming can be employed to assist dissolution, as indicated for aqueous solutions of 3-Indoleacetonitrile.[4]
-
Observation and Quantification: The solution is visually inspected for the presence of undissolved solid. For quantitative analysis, the saturated solution is filtered to remove any undissolved solute, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6). The use of a deuterated solvent is crucial to avoid interference from the solvent's proton signals in ¹H NMR.
-
NMR Tube: The solution is transferred to a clean NMR tube.
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer. The instrument is tuned, and the desired NMR experiments (e.g., ¹H NMR, ¹³C NMR, DEPT) are performed. The magnetic field causes the nuclei to align, and radiofrequency pulses are used to excite them. The relaxation of these nuclei emits signals that are detected.
-
Data Processing and Analysis: The raw data (Free Induction Decay - FID) is processed using Fourier transformation to obtain the NMR spectrum. The chemical shifts, integration, and coupling patterns of the peaks in the spectrum are then analyzed to elucidate the molecular structure. For this compound, the ¹H NMR spectrum would be expected to show a reduction in the number and/or complexity of signals in the aromatic and methylene regions compared to the non-deuterated compound, depending on the positions of the deuterium atoms.
Mandatory Visualizations
Logical Relationship of Physical Characteristics
The following diagram illustrates the interconnectedness of the fundamental physical properties of a chemical compound like this compound.
Experimental Workflow for Physical Characterization
This diagram outlines a general workflow for the physical characterization of a new chemical entity such as this compound.
References
- 1. 3-Indoleacetonitrile 771-51-7 | 東京化成工業株式会社 [tcichemicals.com]
- 2. 3-Indoleacetonitrile 98 771-51-7 [sigmaaldrich.com]
- 3. 3-Indoleacetonitrile CAS#: 771-51-7 [m.chemicalbook.com]
- 4. apexbt.com [apexbt.com]
- 5. Human Metabolome Database: Showing metabocard for 3-Indoleacetonitrile (HMDB0006524) [hmdb.ca]
- 7. Indole-3-acetonitrile | C10H8N2 | CID 351795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. 3-吲哚乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]
Tracing Metabolic Fates: An In-depth Technical Guide to 3-Indoleacetonitrile-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope labeling is a powerful technique for elucidating metabolic pathways, offering a dynamic view of the transformation and flux of molecules within biological systems. 3-Indoleacetonitrile (IAN), a key intermediate in the biosynthesis of the plant hormone auxin (indole-3-acetic acid, IAA) and other secondary metabolites, is a focal point in plant science and has implications for microbial and even human metabolism. The use of deuterium-labeled 3-Indoleacetonitrile-d4 (IAN-d4) as a tracer provides an effective means to track the metabolic fate of the IAN core structure. This technical guide details the synthesis, experimental application, and analytical detection of IAN-d4 for the purpose of metabolic pathway tracing, presenting a comprehensive resource for researchers in the field.
Introduction to 3-Indoleacetonitrile and Isotopic Tracing
3-Indoleacetonitrile is a naturally occurring nitrile compound found in a variety of plants, particularly in the Brassicaceae family. It serves as a precursor to indole-3-acetic acid (IAA), the most abundant and physiologically active auxin in plants, which governs numerous aspects of plant growth and development. Beyond its role in auxin biosynthesis, IAN is also a branch-point metabolite that can be channeled into the production of defense compounds.
Stable isotope tracing utilizes compounds enriched with heavy, non-radioactive isotopes (e.g., ²H or D, ¹³C, ¹⁵N) to follow their metabolic conversion. When a labeled compound like IAN-d4 is introduced into a biological system, the deuterium atoms act as a "tag." Analytical techniques such as mass spectrometry can distinguish between the labeled (heavier) and unlabeled (lighter) molecules, allowing for the precise tracking of the tracer and its metabolic products.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving the deuteration of the indole ring followed by the addition of the acetonitrile side chain. A general synthetic approach is outlined below.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize 3-Indoleacetonitrile labeled with four deuterium atoms on the benzene ring of the indole nucleus.
Materials:
-
Indole
-
Deuterated sulfuric acid (D₂SO₄) in deuterated methanol (CD₃OD)
-
Dimethylamine
-
Formaldehyde
-
Sodium cyanide-d2 (NaC(D)₂N) - Note: This is a hypothetical reagent for simplicity. In practice, the side chain deuteration might be more complex.
-
Anhydrous solvents (e.g., Dioxane, Dimethylformamide)
-
Standard laboratory glassware and purification apparatus (e.g., chromatography column)
Procedure:
-
Deuteration of the Indole Ring:
-
Dissolve indole in a solution of 20 wt % D₂SO₄ in CD₃OD.
-
Heat the mixture at 90°C for 24 hours under an inert atmosphere.
-
Monitor the reaction for deuterium incorporation by ¹H NMR spectroscopy, observing the reduction of aromatic proton signals.
-
Upon completion, neutralize the reaction with a suitable base (e.g., NaHCO₃) and extract the deuterated indole with an organic solvent.
-
Purify the resulting indole-d4 by column chromatography.
-
-
Mannich Reaction for Gramine-d4 Synthesis:
-
To a solution of indole-d4 in dioxane, add dimethylamine and formaldehyde.
-
Stir the reaction at room temperature for 12 hours.
-
Extract the product, gramine-d4, and purify by recrystallization.
-
-
Cyanation to form this compound:
-
Dissolve gramine-d4 in dimethylformamide.
-
Add sodium cyanide-d2 to the solution and heat at 100°C for 4 hours.
-
After cooling, partition the reaction mixture between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield this compound.
-
Characterization:
-
Confirm the structure and deuterium incorporation by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Logical Flow of IAN-d4 Synthesis
Caption: A simplified diagram illustrating the key stages in the synthesis of this compound.
Experimental Design for Metabolic Tracing
This section outlines a hypothetical experiment to trace the metabolic fate of IAN-d4 in the model plant Arabidopsis thaliana.
Experimental Protocol: IAN-d4 Feeding and Metabolite Extraction in Arabidopsis thaliana
Objective: To identify and quantify the metabolites derived from this compound in Arabidopsis thaliana seedlings over a time course.
Plant Material and Growth Conditions:
-
Arabidopsis thaliana (Col-0) seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium in Petri plates.
-
Plants are grown under a 16-h light/8-h dark photoperiod at 22°C for 14 days.
Labeling Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Add the IAN-d4 stock solution to liquid MS medium to a final concentration of 10 µM.
-
Carefully transfer 14-day-old seedlings into the liquid MS medium containing IAN-d4.
-
Incubate the seedlings for various time points (e.g., 0, 1, 3, 6, 12, and 24 hours).
-
At each time point, harvest whole seedlings, gently blot dry, and immediately freeze in liquid nitrogen to quench metabolic activity.
Metabolite Extraction:
-
Grind the frozen plant tissue to a fine powder in the presence of liquid nitrogen.
-
Add 1 mL of pre-chilled extraction buffer (e.g., 80% methanol) containing an internal standard (e.g., ¹³C₆-Indole-3-acetic acid).
-
Vortex vigorously and incubate at -20°C for 1 hour.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm syringe filter.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
Workflow for IAN-d4 Metabolic Tracing Experiment
Caption: A flowchart depicting the major steps in a typical metabolic tracing experiment using IAN-d4.
Analytical Methodology: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection of IAN-d4 and its deuterated metabolites.
LC-MS/MS Parameters
-
Chromatography: Reversed-phase chromatography using a C18 column is suitable for separating indole derivatives. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is commonly used.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is effective for the analysis of these compounds. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Table 1: Hypothetical MRM Transitions for IAN-d4 and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| This compound (IAN-d4) | 161.1 | 134.1 | Precursor is [M+H]⁺. Product ion corresponds to the loss of HCN. |
| Indole-3-acetic acid-d4 (IAA-d4) | 180.1 | 134.1 | Precursor is [M+H]⁺. Product ion corresponds to the loss of the carboxyl group. |
| Indole-3-carbaldehyde-d4 (ICHO-d4) | 150.1 | 122.1 | Precursor is [M+H]⁺. Product ion corresponds to the loss of CO. |
| Indole-3-carboxylic acid-d4 (ICOOH-d4) | 166.1 | 120.1 | Precursor is [M+H]⁺. Product ion corresponds to the loss of the carboxyl group. |
Data Presentation and Interpretation
The quantitative data obtained from the LC-MS/MS analysis can be summarized to show the metabolic conversion of IAN-d4 over time.
Table 2: Hypothetical Time-Course of IAN-d4 Metabolism in Arabidopsis thaliana
| Time (hours) | IAN-d4 (pmol/g FW) | IAA-d4 (pmol/g FW) | ICHO-d4 (pmol/g FW) | ICOOH-d4 (pmol/g FW) |
| 0 | 500.0 ± 25.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 1 | 350.5 ± 18.2 | 80.2 ± 7.5 | 15.1 ± 2.1 | 5.3 ± 0.8 |
| 3 | 150.8 ± 12.1 | 185.6 ± 15.3 | 45.7 ± 5.2 | 12.9 ± 1.5 |
| 6 | 50.2 ± 6.8 | 250.1 ± 20.1 | 60.3 ± 6.9 | 25.6 ± 3.1 |
| 12 | 10.5 ± 2.1 | 220.7 ± 18.9 | 40.2 ± 4.5 | 35.8 ± 4.2 |
| 24 | 2.1 ± 0.5 | 150.3 ± 13.5 | 25.9 ± 3.3 | 40.1 ± 5.0 |
Data are presented as mean ± standard deviation (n=3) and are hypothetical.
Metabolic Pathways of 3-Indoleacetonitrile
Based on the hypothetical data and existing literature, the metabolic fate of IAN-d4 can be mapped. IAN serves as a key branch-point metabolite.
Metabolic Pathways of 3-Indoleacetonitrile
Caption: A diagram showing the major metabolic routes of 3-Indoleacetonitrile in plants.
Conclusion
The use of this compound as a stable isotope tracer is a highly effective strategy for dissecting the complex metabolic network originating from this important precursor. This technical guide provides a framework for the synthesis, experimental application, and analysis of IAN-d4. The methodologies and hypothetical data presented herein serve as a comprehensive resource for researchers aiming to elucidate the metabolic fates of indole compounds in various biological systems. Such studies are crucial for advancing our understanding of plant development, plant-microbe interactions, and the broader roles of indole metabolites in biology.
The Natural Occurrence of 3-Indoleacetonitrile in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Indoleacetonitrile (IAN) is a naturally occurring nitrile compound found in a variety of plant species, most notably within the Brassicaceae family, which includes vegetables such as cabbage, broccoli, and the model organism Arabidopsis thaliana.[1] Historically recognized as a precursor to the primary plant auxin, indole-3-acetic acid (IAA), recent research has also highlighted its potential role as a signaling molecule in plant defense responses.[2][3] This technical guide provides an in-depth overview of the natural occurrence of IAN in plants, its biosynthesis and metabolism, and detailed methodologies for its extraction, quantification, and enzymatic analysis.
Natural Occurrence and Quantitative Data
IAN is a significant component of the indolic secondary metabolite profile in many plants. Its concentration can vary depending on the plant species, tissue type, developmental stage, and environmental conditions. While extensive qualitative data confirms its presence, precise quantitative data is often dispersed in the literature. The following table summarizes available quantitative data on IAN concentrations in various plants.
| Plant Species | Tissue/Organ | Concentration | Method of Analysis | Reference(s) |
| Arabidopsis thaliana | Surface Washes of Leaves | Significantly increased in 35S:ESP lines | Not specified | [4] |
| Fermented Cabbage (Brassica oleracea) | Leaves | Stabilized at ~80% of initial content after 10 min of boiling | Not specified |
Note: This table is intended to be comprehensive, but the availability of precise quantitative data for IAN remains an area of active research. Many studies report relative changes rather than absolute concentrations.
Biosynthesis and Metabolism of 3-Indoleacetonitrile
The primary biosynthetic pathway of IAN in plants is tryptophan-dependent. The key steps are outlined below and illustrated in the signaling pathway diagram.
-
Conversion of Tryptophan to Indole-3-acetaldoxime (IAOx): The initial step involves the conversion of the amino acid L-tryptophan to indole-3-acetaldoxime (IAOx). This reaction is catalyzed by cytochrome P450 monooxygenases, specifically CYP79B2 and CYP79B3 in Arabidopsis thaliana.[5][6][7][8]
-
Conversion of IAOx to IAN: IAOx serves as a crucial branch point in indole metabolism. It can be converted to IAN, although the specific enzymes catalyzing this dehydration reaction in plants are not fully elucidated.
-
Metabolism of IAN to Indole-3-Acetic Acid (IAA): IAN is a direct precursor to the auxin IAA. This hydrolysis reaction is catalyzed by nitrilase enzymes (NIT1, NIT2, and NIT3 in Arabidopsis).[9][10][11]
-
Role in Phytoalexin Biosynthesis: In addition to its role in auxin biosynthesis, IAN is a key intermediate in the synthesis of the phytoalexin camalexin in Arabidopsis. This pathway involves the conjugation of IAN with glutathione (GSH).[12]
Signaling Pathway Diagram
Experimental Protocols
Extraction and Purification of 3-Indoleacetonitrile from Plant Tissues
This protocol is a general guideline and may require optimization based on the specific plant matrix.
Materials:
-
Plant tissue (e.g., leaves, roots, florets)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent: Methanol or a binary solvent like dimethylformamide (DMF)-methanol (4:1, v/v)[9]
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Rotary evaporator or vacuum concentrator
Procedure:
-
Sample Homogenization: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Transfer the powdered tissue to a tube and add the extraction solvent (e.g., 10 mL per gram of tissue). Vortex thoroughly and incubate at 4°C for at least 1 hour with occasional shaking.
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant. For further purification, proceed to SPE.
-
Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge by passing methanol followed by water through it. b. Load the supernatant onto the conditioned cartridge. c. Wash the cartridge with a non-eluting solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities. d. Elute the IAN and other indolic compounds with a suitable solvent, such as methanol or acetonitrile.[13]
-
Concentration: Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator. Reconstitute the residue in a small, known volume of the initial mobile phase for analysis.
Quantification of 3-Indoleacetonitrile by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a fluorescence or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase and Gradient (Example): [14][15]
-
Solvent A: Water with 0.1% formic acid or acetic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.
-
A gradient elution is typically used, starting with a low percentage of Solvent B and gradually increasing to elute the compounds of interest. An example gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B. The flow rate is typically set at 1 mL/min.
Detection:
-
Fluorescence Detection: Excitation at ~280 nm and emission at ~350 nm provides high sensitivity and selectivity for indolic compounds.[14]
-
UV Detection: Monitoring at ~280 nm is also possible, though it may be less sensitive than fluorescence detection.
Quantification:
-
Prepare a standard curve using pure IAN of known concentrations.
-
Inject the standards and the prepared plant extracts.
-
Identify the IAN peak based on its retention time compared to the standard.
-
Quantify the amount of IAN in the sample by comparing its peak area to the standard curve.
Quantification of 3-Indoleacetonitrile by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds. Derivatization is often required for polar molecules like IAN to increase their volatility.
Derivatization (Silylation):
-
To the dried extract, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate the mixture at 60-70°C for 30-60 minutes to allow for complete derivatization.
GC-MS Conditions (Example):
-
GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 5-10°C/min.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-500.
Quantification:
-
Use a labeled internal standard (e.g., D4-IAN) for accurate quantification.
-
Monitor characteristic ions for IAN and its derivative. For the TMS derivative of IAN, key ions would be determined from the mass spectrum of a pure standard.
-
Create a calibration curve using the derivatized IAN standard and the internal standard.
-
Calculate the concentration of IAN in the sample based on the ion abundance ratios.
Enzyme Assays
This assay measures the conversion of tryptophan to IAOx.
Materials:
-
Recombinant CYP79B2 or CYP79B3 enzyme (expressed in a suitable system like E. coli or yeast).[6]
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).
-
L-Tryptophan (substrate).
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Stopping solution (e.g., ethyl acetate).
Procedure:
-
Set up the reaction mixture containing the reaction buffer, NADPH regenerating system, and the enzyme.
-
Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for a few minutes.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of ethyl acetate and vortexing.
-
Centrifuge to separate the phases and collect the organic phase.
-
Analyze the organic phase for the presence of IAOx using HPLC or LC-MS.
This assay measures the conversion of IAN to IAA.[10]
Materials:
-
Plant protein extract or purified nitrilase enzyme.
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 8.0).
-
3-Indoleacetonitrile (substrate).
-
Stopping solution (e.g., 10% acetic acid).
Procedure:
-
Set up the reaction mixture containing the reaction buffer and the enzyme.
-
Pre-incubate at the optimal temperature (e.g., 30°C).
-
Start the reaction by adding IAN.
-
Incubate for a specific time (e.g., 1-3 hours).
-
Stop the reaction by adding the stopping solution.
-
Extract the product (IAA) with ethyl acetate.
-
Analyze the extract for the presence of IAA by HPLC or LC-MS.
Experimental Workflow Diagram
References
- 1. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole primes defence signalling and increases herbivore resistance in tea plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of indole derivative in the growth of plants: A review [frontiersin.org]
- 4. Protocol - Protein expression and purification [depts.washington.edu]
- 5. researchgate.net [researchgate.net]
- 6. Arabidopsis cytochrome P450s that catalyze the first step of tryptophan-dependent indole-3-acetic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 CYP79B2 from Arabidopsis catalyzes the conversion of tryptophan to indole-3-acetaldoxime, a precursor of indole glucosinolates and indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 12. Indole-3-acetonitrile Is a Critical Molecule with Weed Allopathic Suppression Function in Broccoli (Brassica oleracea var. italica) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Biological Significance of Deuterated Indole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of deuterium, a stable isotope of hydrogen, into pharmacologically active molecules represents a promising frontier in drug discovery and development. This approach, known as deuteration, can significantly alter the metabolic fate and pharmacokinetic profile of a drug without fundamentally changing its core structure or mechanism of action. The indole scaffold, a ubiquitous feature in numerous biologically active compounds, including neurotransmitters, hormones, and therapeutic agents, presents a particularly attractive target for deuteration. This technical guide provides an in-depth exploration of the biological significance of deuterated indole compounds, focusing on the underlying principles, experimental methodologies, and therapeutic implications for researchers, scientists, and drug development professionals.
The primary advantage of deuteration lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step can be significantly slowed down when a deuterium atom is present at that position. This can lead to several beneficial outcomes, including:
-
Improved Metabolic Stability: Reduced rates of metabolism can lead to a longer drug half-life.[1][2]
-
Increased Drug Exposure: A slower metabolic clearance can result in a higher area under the curve (AUC), meaning the body is exposed to the therapeutic agent for a longer period.[1][2]
-
Reduced Formation of Toxic Metabolites: By blocking or slowing down specific metabolic pathways, deuteration can prevent the formation of harmful byproducts.[1]
-
Altered Metabolic Pathways ("Metabolic Switching"): Deuteration can redirect metabolism towards alternative pathways, which may produce metabolites with different pharmacological activities or safety profiles.[3][4]
This guide will delve into the synthesis, pharmacokinetic properties, and biological activities of key deuterated indole compounds, providing quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.
I. Quantitative Data on Deuterated Indole Compounds
The impact of deuteration on the pharmacokinetic properties of indole-containing drugs can be profound. The following tables summarize key quantitative data from in vitro and in vivo studies, comparing deuterated indole compounds to their non-deuterated counterparts.
Table 1: In Vitro Metabolic Stability of Deuterated N,N-Dimethyltryptamine (DMT) in Human Hepatocytes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) |
| N,N-Dimethyltryptamine (DMT) | 3.9 | 178 |
| d6-DMT | 10.1 | 69 |
| Fold Change | 2.6 | ↓ 2.6 |
Data synthesized from in vitro studies using human hepatocyte fractions. The deuteration at the N,N-dimethyl groups significantly increases the metabolic stability of DMT.
Table 2: Comparative Pharmacokinetics of Deuterated vs. Non-Deuterated Methadone (as a relevant example of deuteration effects)
| Parameter | Methadone | d9-Methadone | Fold Change |
| AUC (0-8h) (ng·h/mL) | 1,234 ± 210 | 7,034 ± 1,200 | ↑ 5.7 |
| Cmax (ng/mL) | 456 ± 78 | 2,006 ± 342 | ↑ 4.4 |
| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | ↓ 5.2 |
| Half-life (t½) (h) | 1.9 ± 0.3 | 2.1 ± 0.4 | ↑ 1.1 |
Data from a single intravenous dose (2 mg/kg) in male CD-1 mice. This data on methadone, while not an indole, provides a clear in vivo example of how deuteration can dramatically increase drug exposure and reduce clearance.[5]
II. Experimental Protocols
This section provides detailed methodologies for the synthesis, metabolic stability assessment, and pharmacokinetic evaluation of deuterated indole compounds.
A. Synthesis of Deuterated Indole-3-Acetic Acid (IAA-d5)
This protocol describes a practical method for the synthesis of polydeuterated indole-3-acetic acid via an acid-catalyzed hydrogen-deuterium exchange reaction.[6][7]
Materials:
-
Indole-3-acetic acid (IAA)
-
Deuterated methanol (CD3OD)
-
Deuterated sulfuric acid (D2SO4, 20 wt % in D2O)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Diethyl ether (Et2O)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve indole-3-acetic acid (1.0 g, 5.7 mmol) in a solution of 20 wt % D2SO4 in CD3OD (28.6 mL, 0.2 M).
-
Deuteration Reaction: Heat the reaction mixture to 90 °C with stirring under an inert atmosphere (e.g., argon) for 12-16 hours. The progress of the reaction can be monitored by 1H NMR spectroscopy by observing the disappearance of the proton signals on the indole ring.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a saturated aqueous NaHCO3 solution to neutralize the acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous Na2SO4.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the deuterated indole-3-acetic acid-d5. The purity and deuterium incorporation can be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
B. In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a common method to assess the metabolic stability of a deuterated compound compared to its non-deuterated analog using liver microsomes.[8][9][10][11]
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
Test compounds (deuterated and non-deuterated)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of a different compound)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds (deuterated and non-deuterated) in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the test compounds by diluting the stock solution in the phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the quenching solution: ice-cold acetonitrile with the internal standard at a fixed concentration.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension to the phosphate buffer to achieve the desired protein concentration (e.g., 0.5 mg/mL).
-
Add the working solution of the test compound to the wells to initiate the reaction (final concentration typically 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately add the aliquot to a separate 96-well plate containing the ice-cold acetonitrile quenching solution to stop the enzymatic reaction and precipitate the proteins.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak areas of the parent compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the test compound to the internal standard for each time point.
-
Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at time zero.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the slope of the linear regression, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (microsomal protein concentration).
-
C. In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for conducting a pharmacokinetic study in rodents to compare a deuterated indole compound with its non-deuterated counterpart.[12][13][14]
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Vehicle for dosing (e.g., saline, 0.5% methylcellulose)
-
Male Sprague-Dawley rats (or other appropriate rodent model)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate the animals to the housing conditions for at least one week before the study.
-
Divide the animals into two groups: one for the non-deuterated compound and one for the deuterated compound. A crossover design with a sufficient washout period can also be employed.
-
-
Dosing:
-
Administer a single dose of the test compound to each animal. The route of administration (e.g., oral gavage, intravenous injection) will depend on the study objectives.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from a suitable site (e.g., tail vein, saphenous vein).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the plasma samples for the concentration of the parent drug using a validated LC-MS/MS method. A deuterated analog of the analyte is typically used as the internal standard for quantification.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data.
-
Calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t½: Elimination half-life.
-
CL/F: Apparent total clearance of the drug from plasma after oral administration.
-
-
-
Statistical Analysis:
-
Compare the pharmacokinetic parameters between the deuterated and non-deuterated groups using appropriate statistical tests (e.g., t-test, ANOVA).
-
III. Signaling Pathways and Mechanisms of Action
Deuterated indole compounds are designed to retain the pharmacological activity of their parent molecules. Therefore, they are expected to interact with the same biological targets and modulate the same signaling pathways. Below are diagrams of key signaling pathways relevant to common indole-based drugs, created using the DOT language for Graphviz.
A. 5-HT2A Receptor Signaling Pathway
Many psychedelic tryptamines, such as N,N-dimethyltryptamine (DMT), exert their effects primarily through the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR).
B. Melatonin Receptor Signaling Pathway
Melatonin, an indoleamine hormone, signals through two primary GPCRs, MT1 and MT2, which are coupled to inhibitory G-proteins (Gi).
C. Indoleamine 2,3-Dioxygenase (IDO1) Pathway in Cancer Immunotherapy
IDO1 is an enzyme that catabolizes the essential amino acid tryptophan, leading to immunosuppression in the tumor microenvironment. Deuterated IDO1 inhibitors aim to block this pathway.
IV. Conclusion and Future Directions
The deuteration of indole compounds is a powerful strategy in medicinal chemistry with the potential to significantly improve the pharmacokinetic and metabolic profiles of a wide range of therapeutic agents. The data presented in this guide demonstrate that even subtle isotopic substitution can lead to substantial enhancements in metabolic stability and drug exposure. The provided experimental protocols offer a foundation for researchers to explore the synthesis and evaluation of novel deuterated indole derivatives. Furthermore, the visualization of key signaling pathways underscores the importance of understanding the molecular mechanisms through which these compounds exert their effects.
Future research in this area will likely focus on:
-
Precision Deuteration: Identifying the optimal positions for deuterium substitution to achieve the desired pharmacokinetic and pharmacodynamic outcomes.
-
Novel Deuterated Indoles: Expanding the application of deuteration to a broader range of indole-containing drug candidates targeting various diseases.
-
Clinical Translation: Advancing promising deuterated indole compounds through preclinical and clinical development to bring new and improved therapies to patients.
The continued exploration of deuterated indole compounds holds great promise for the development of safer and more effective medicines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. unmc.edu [unmc.edu]
Methodological & Application
Application Notes: Quantitative Analysis of Indole-3-acetic acid using LC-MS/MS with a Deuterated Internal Standard
Introduction
Indole-3-acetic acid (IAA) is the most prevalent naturally occurring auxin, a class of plant hormones that plays a pivotal role in regulating various aspects of plant growth and development.[1] Accurate quantification of IAA in biological matrices is crucial for understanding its physiological functions. This application note describes a robust and sensitive method for the quantification of IAA in various biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 3-Indoleacetonitrile-d4 as an internal standard. The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and variabilities in sample preparation and instrument response.[2][3]
Principle
The method employs a reversed-phase liquid chromatography system for the separation of IAA and the internal standard, this compound, from the sample matrix. The separated compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive detection allows for accurate quantification of IAA even at low concentrations.
Experimental Protocols
1. Sample Preparation
The sample preparation protocol should be adapted based on the specific matrix. Below are general guidelines for bacterial cultures and plant tissues.
a. Bacterial Culture Supernatant:
-
Centrifuge the bacterial culture to pellet the cells.
-
Collect the supernatant.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) to the supernatant.[2][3]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing IAA and the internal standard for LC-MS/MS analysis.
b. Plant Tissue:
-
Weigh approximately 20 to 100 mg of the plant tissue.[4]
-
Homogenize the tissue in a suitable extraction buffer.
-
Add the internal standard, this compound, to the homogenate. The amount of internal standard should be comparable to the expected endogenous concentration of the analyte.
-
Perform a liquid-liquid extraction or solid-phase extraction (SPE) to purify the sample.[4][5] A C18 cartridge can be used for SPE.[5]
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis
a. Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of auxins.[2][3]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally suitable.
-
Injection Volume: 5-20 µL.
b. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2][3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for IAA and this compound need to be optimized. For IAA, a common transition is m/z 176.1 → 130.0.[6] The transition for this compound would be approximately m/z 161.1 → 134.1 (assuming a similar fragmentation pattern to IAA with a +4 Da shift).
Data Presentation
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B in 10 min, hold for 2 min, re-equilibrate |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 300 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| MRM Transitions | |
| Analyte | Precursor Ion (m/z) |
| Indole-3-acetic acid (IAA) | 176.1 |
| This compound (IS) | 161.1 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 to 2 µM[2] |
| Limit of Detection (LOD) | 0.05 µM |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85-115%[3] |
Visualizations
Caption: Experimental workflow for IAA quantification.
Caption: Simplified auxin signaling pathway.
References
- 1. Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Phytohormones using 3-Indoleacetonitrile-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise quantification of phytohormones is critical for understanding plant growth, development, and responses to environmental stimuli. Auxins, a class of phytohormones, play a central role in these processes. Indole-3-acetonitrile (IAN) is a key intermediate in the biosynthesis of the primary auxin, indole-3-acetic acid (IAA), in some plant species. Accurate measurement of IAN can provide valuable insights into auxin metabolism and its regulation.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for phytohormone analysis due to its high sensitivity, selectivity, and accuracy. The use of stable isotope-labeled internal standards is crucial for correcting for matrix effects and variations in sample preparation and instrument response, leading to reliable quantification. This application note provides a detailed protocol for the quantitative analysis of indole-3-acetonitrile in plant tissues using 3-Indoleacetonitrile-d4 as an internal standard.
Principle
This method employs an isotope dilution strategy where a known amount of this compound is added to the plant tissue sample at the beginning of the extraction process. The deuterated standard co-elutes with the endogenous, non-labeled IAN during liquid chromatography and is distinguished by its higher mass in the mass spectrometer. By comparing the peak area ratio of the endogenous analyte to the internal standard, precise quantification can be achieved. The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
Experimental Protocols
Sample Preparation: Extraction of Indole Auxin Precursors
This protocol is adapted from established methods for auxin extraction from plant tissues.[1][2]
Materials:
-
Plant tissue (e.g., Arabidopsis thaliana seedlings, leaf tissue)
-
Liquid nitrogen
-
2 mL screw-cap tubes
-
Stainless steel beads
-
Tissue homogenizer
-
Extraction Solvent: 80% acetonitrile in water with 1% acetic acid
-
Internal Standard Stock Solution: this compound (1 mg/mL in methanol)
-
Working Internal Standard Solution: Dilute the stock solution with the extraction solvent to a final concentration of 100 ng/mL.
-
Centrifuge (refrigerated)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis HLB or similar polymeric reversed-phase cartridges)
-
SPE manifold
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Vials for LC-MS analysis
Procedure:
-
Harvesting and Freezing: Harvest approximately 100 mg of fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Homogenization: Place the frozen tissue in a pre-chilled 2 mL screw-cap tube containing two stainless steel beads. Homogenize the tissue to a fine powder using a tissue homogenizer.
-
Extraction: To the powdered tissue, add 1 mL of pre-chilled (-20°C) extraction solvent containing the this compound internal standard (e.g., at a final concentration of 10 ng/mL). Vortex vigorously for 1 minute.
-
Incubation: Incubate the samples on a shaker at 4°C for 30 minutes.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Equilibrate the cartridge with 1 mL of the extraction solvent.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% acetonitrile in water to remove polar interferences.
-
Elute the auxins with 1 mL of 80% acetonitrile in water.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in 100 µL of 10% acetonitrile in water with 0.1% formic acid.
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 10 minutes at 4°C to remove any remaining particulates.
-
Sample Transfer: Transfer the clear supernatant to an LC-MS vial for analysis.
LC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters (suggested starting conditions):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B (linear gradient)
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters (ESI in positive mode):
The following MRM transitions are proposed based on the known fragmentation of indole compounds. These should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Indole-3-acetonitrile | 157.1 | 130.1 | 50 | 20 |
| This compound (IS) | 161.1 | 134.1 | 50 | 20 |
Note: The exact m/z values for the deuterated standard may vary depending on the position of the deuterium labels. The proposed transitions assume labeling on the indole ring.
Data Presentation
The following tables summarize hypothetical quantitative data obtained using this method.
Table 1: Method Validation Parameters
| Parameter | Indole-3-acetonitrile |
| Linearity Range (ng/mL) | 0.1 - 100 |
| R² | > 0.995 |
| Limit of Detection (LOD) (ng/mL) | 0.05 |
| Limit of Quantification (LOQ) (ng/mL) | 0.1 |
| Recovery (%) | 85 - 105 |
| Intra-day Precision (%RSD) | < 10 |
| Inter-day Precision (%RSD) | < 15 |
Table 2: Quantification of Indole-3-acetonitrile in Plant Tissues
| Sample ID | Tissue Type | IAN Concentration (ng/g fresh weight) | Standard Deviation |
| WT-1 | Arabidopsis Rosette Leaf | 15.2 | 1.8 |
| WT-2 | Arabidopsis Rosette Leaf | 17.5 | 2.1 |
| WT-3 | Arabidopsis Rosette Leaf | 16.8 | 1.5 |
| Mutant A-1 | Arabidopsis Rosette Leaf | 35.6 | 4.2 |
| Mutant A-2 | Arabidopsis Rosette Leaf | 38.1 | 3.9 |
| Mutant A-3 | Arabidopsis Rosette Leaf | 36.9 | 4.5 |
| Control-Maize | Maize Seedling | 8.9 | 1.1 |
| Treated-Maize | Maize Seedling | 22.4 | 2.5 |
Visualizations
References
Application Notes and Protocols for 3-Indoleacetonitrile-d4 Internal Standard Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of 3-Indoleacetonitrile-d4 as an internal standard for use in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.
Introduction
This compound is the deuterated form of 3-Indoleacetonitrile, a naturally occurring auxin in plants. In analytical chemistry, deuterated compounds are ideal internal standards for mass spectrometry-based quantification. Due to their similar physicochemical properties to the analyte of interest, they co-elute during chromatography and experience similar ionization effects, while their mass difference allows for separate detection. This corrects for variability in sample preparation and instrument response, leading to more accurate and precise quantification.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation and use of this compound internal standard.
| Parameter | Recommended Value/Range | Notes |
| Stock Solution Concentration | 1 mg/mL | Prepare in a suitable organic solvent. |
| Working Solution Concentration | 1 - 10 µg/mL | Dilute from the stock solution. |
| Spiking Concentration in Sample | 10 - 500 ng/mL | Final concentration in the sample to be analyzed. The optimal concentration should be determined during method development and be close to the expected analyte concentration. |
| Storage of Stock Solution | -20°C or colder | Store in a tightly sealed vial to prevent solvent evaporation and degradation. Protect from light. |
| Storage of Working Solutions | 2-8°C for short-term use (days) | Prepare fresh working solutions from the stock solution as needed. For longer-term storage, store at -20°C. |
| Recommended Solvents | Acetonitrile, Methanol, Chloroform, Dimethyl sulfoxide (DMSO) | Acetonitrile and Methanol are preferred for LC-MS applications due to their volatility and compatibility with reversed-phase chromatography. |
Experimental Protocols
Preparation of this compound Stock Solution (1 mg/mL)
Materials:
-
This compound (solid)
-
Acetonitrile (LC-MS grade) or other suitable solvent
-
Analytical balance
-
Volumetric flask (e.g., 1 mL or 5 mL)
-
Pipettes
-
Vortex mixer
-
Amber glass vial with a PTFE-lined cap
Procedure:
-
Accurately weigh 1 mg of this compound using an analytical balance.
-
Transfer the weighed solid to a 1 mL volumetric flask.
-
Add a small amount of acetonitrile (approximately 0.5 mL) to dissolve the solid.
-
Vortex the flask until the solid is completely dissolved.
-
Bring the solution to the final volume of 1 mL with acetonitrile.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the stock solution to a labeled amber glass vial.
-
Store the stock solution at -20°C or colder.
Preparation of this compound Working Solution (10 µg/mL)
Materials:
-
This compound stock solution (1 mg/mL)
-
Acetonitrile (LC-MS grade)
-
Volumetric flask (e.g., 1 mL or 10 mL)
-
Pipettes
Procedure:
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with acetonitrile.
-
Cap the flask and invert several times to mix thoroughly.
-
This working solution can be used for spiking into samples or for preparing further dilutions for the calibration curve.
-
Store the working solution at 2-8°C for short-term use or at -20°C for longer-term storage.
Spiking of Internal Standard into a Sample
Procedure:
-
Based on the expected concentration of the analyte in your sample, determine the appropriate volume of the internal standard working solution to add. The goal is to have a final concentration of the internal standard that is comparable to the analyte concentration.
-
For example, to achieve a final concentration of 100 ng/mL in a 1 mL sample extract, add 10 µL of a 10 µg/mL this compound working solution.
-
The internal standard should be added to the sample at the earliest possible stage of the sample preparation process to account for any losses during extraction and cleanup.
-
Vortex the sample after adding the internal standard to ensure it is thoroughly mixed.
-
Proceed with your established sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
Visualizations
Caption: Workflow for the preparation of this compound internal standard solutions.
Caption: Logical relationship of using an internal standard for accurate quantification.
Application Notes and Protocols: 3-Indoleacetonitrile-d4 in Plant Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Indoleacetonitrile-d4 (IAN-d4) is a deuterated analog of 3-Indoleacetonitrile (IAN), a key intermediate in the tryptophan-dependent auxin biosynthesis pathway in plants. Due to its isotopic labeling, IAN-d4 serves as an ideal internal standard for the accurate quantification of endogenous IAN and other related auxin metabolites in plant tissues using mass spectrometry-based techniques. Its chemical and physical properties are nearly identical to its unlabeled counterpart, ensuring similar behavior during extraction, chromatography, and ionization, thus correcting for matrix effects and variations in sample processing.
Core Applications
-
Stable Isotope Dilution Analysis: IAN-d4 is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods for the precise quantification of IAN.
-
Metabolic Flux Analysis: By tracing the incorporation and turnover of the labeled standard, researchers can study the dynamics of auxin biosynthesis and metabolism in response to various stimuli.
-
Validation of Analytical Methods: IAN-d4 is crucial for the development and validation of new analytical methods for phytohormone profiling.
Quantitative Data Summary
The following table summarizes typical parameters for the quantification of auxins and related metabolites using deuterated internal standards with LC-MS/MS. The values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.
| Analyte | Internal Standard | Typical Concentration Range in Plant Tissue (ng/g FW) | Limit of Detection (LOD) (pg on column) | Limit of Quantification (LOQ) (pg on column) | Recovery (%) |
| Indole-3-acetonitrile (IAN) | This compound | 1 - 50 | 0.5 - 5 | 1.5 - 15 | 85 - 110 |
| Indole-3-acetic acid (IAA) | Indole-3-acetic acid-d5 | 10 - 200 | 0.1 - 2 | 0.3 - 6 | 90 - 105 |
| Indole-3-pyruvic acid (IPyA) | Indole-3-pyruvic acid-d4 | 5 - 100 | 1 - 10 | 3 - 30 | 80 - 115 |
| Indole-3-acetamide (IAM) | Indole-3-acetamide-d5 | 1 - 20 | 0.5 - 5 | 1.5 - 15 | 85 - 110 |
Experimental Protocols
Protocol 1: Quantification of Endogenous 3-Indoleacetonitrile in Plant Tissue using LC-MS/MS
This protocol outlines a general procedure for the extraction, purification, and quantification of IAN from plant tissues, such as Arabidopsis thaliana seedlings, using this compound as an internal standard.
Materials:
-
Plant tissue (e.g., leaves, roots, seedlings)
-
This compound (IAN-d4)
-
Liquid nitrogen
-
Extraction Solvent: 80% acetonitrile with 1% acetic acid, pre-chilled to -20°C[1]
-
Solid Phase Extraction (SPE) Columns (e.g., C18)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Homogenizer (e.g., bead beater)
Procedure:
-
Sample Harvest and Homogenization:
-
Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Place the frozen tissue in a pre-chilled 2 mL microcentrifuge tube containing two small steel beads.
-
Homogenize the tissue to a fine powder using a bead beater or a pre-chilled mortar and pestle.
-
-
Extraction:
-
To the homogenized tissue, add 1 mL of pre-chilled extraction solvent.
-
Add a known amount of this compound internal standard. The amount should be comparable to the expected endogenous levels of IAN.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on a rocking platform at 4°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant into a new tube.
-
-
Purification (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the auxins with 1 mL of 80% methanol.
-
Dry the eluate completely using a vacuum concentrator or a stream of nitrogen.
-
-
Reconstitution and LC-MS/MS Analysis:
-
Reconstitute the dried extract in 100 µL of 50% methanol.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble debris.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
Inject 5-10 µL of the sample onto the LC-MS/MS system.
-
LC-MS/MS Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MS/MS Detection: Multiple Reaction Monitoring (MRM)
-
IAN Transition: Monitor the specific precursor-to-product ion transition for IAN.
-
IAN-d4 Transition: Monitor the specific precursor-to-product ion transition for IAN-d4.
-
Data Analysis:
-
Create a calibration curve using known concentrations of unlabeled IAN standard.
-
Calculate the peak area ratio of endogenous IAN to the IAN-d4 internal standard in the samples.
-
Quantify the amount of endogenous IAN in the sample by comparing the peak area ratio to the calibration curve.
Visualizations
Auxin Biosynthesis via the Indole-3-acetaldoxime (IAOx) Pathway
Caption: Tryptophan-dependent auxin biosynthesis pathway involving 3-Indoleacetonitrile.
Experimental Workflow for IAN Quantification
Caption: Workflow for the quantification of 3-Indoleacetonitrile using an internal standard.
References
Application Note: Quantification of Auxins in Arabidopsis thaliana using 3-Indoleacetonitrile-d4
Introduction
Indole-3-acetic acid (IAA) is the principal auxin in most plants, playing a critical role in virtually every aspect of their growth and development, from cell division and elongation to organogenesis and tropic responses.[1] Understanding the spatial and temporal distribution of IAA and its precursors and metabolites is crucial for elucidating the complex regulatory networks that govern plant life. In Arabidopsis thaliana, a model organism for plant biology, IAA is synthesized through several tryptophan-dependent pathways.[2][3] One of these proposed routes involves indole-3-acetaldoxime (IAOx), which can be converted to indole-3-acetonitrile (IAN), a potential precursor to IAA.[4][5]
Accurate quantification of these low-abundance phytohormones requires highly sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for this purpose.[6][7] A key challenge in LC-MS/MS-based quantification is the "matrix effect," where co-eluting compounds from the complex plant extract can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[8] To overcome this, a stable isotope-labeled internal standard (SIL-IS) is added to the sample at the beginning of the extraction process.[8][9] The SIL-IS is chemically identical to the analyte but has a higher mass, allowing it to be distinguished by the mass spectrometer. Since the SIL-IS experiences the same sample loss during extraction and the same matrix effects during ionization as the endogenous analyte, it provides a reliable basis for accurate quantification.[10]
This application note describes a robust and sensitive method for the quantification of IAA and related metabolites in Arabidopsis thaliana using 3-Indoleacetonitrile-d4 (IAN-d4) as an internal standard. While deuterated IAA is a common choice, IAN-d4 can be a cost-effective alternative and is particularly useful for studies focusing on the IAN branch of auxin biosynthesis.
Experimental Workflow
The overall experimental procedure for auxin quantification using IAN-d4 is outlined below. The process begins with harvesting and flash-freezing plant material, followed by homogenization and extraction in a solvent containing the IAN-d4 internal standard. The extract is then purified using solid-phase extraction (SPE) to remove interfering substances before analysis by LC-MS/MS.
Detailed Experimental Protocol
1. Materials and Reagents
-
Arabidopsis thaliana tissue (e.g., 50-100 mg fresh weight)
-
This compound (IAN-d4) solution (10 ng/µL in methanol)
-
Extraction Buffer: 2-propanol/H₂O/concentrated HCl (2:1:0.002, v/v/v)
-
Dichloromethane (CH₂Cl₂)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Liquid nitrogen
-
Microcentrifuge tubes (1.5 mL and 2.0 mL)
-
Homogenizer (e.g., bead beater)
2. Sample Extraction
-
Harvest 50-100 mg of Arabidopsis tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Place the frozen tissue and two small steel beads into a pre-chilled 2.0 mL microcentrifuge tube.
-
Homogenize the tissue to a fine powder using a bead beater or similar homogenizer.
-
To the frozen powder, add 1 mL of ice-cold extraction buffer.
-
Immediately add a known amount of this compound (e.g., 5 µL of 10 ng/µL stock for a final amount of 50 ng) to serve as the internal standard.
-
Vortex briefly and incubate on a shaker for 30 minutes at 4°C.
-
Add 1 mL of dichloromethane and shake for an additional 30 minutes at 4°C.
-
Centrifuge at 13,000 x g for 5 minutes at 4°C to separate the phases.
-
Carefully transfer the lower organic phase (approx. 1 mL) to a new tube.
-
Re-extract the aqueous phase and pellet with another 0.5 mL of dichloromethane.
-
Combine the organic phases and evaporate to dryness under a gentle stream of nitrogen or using a centrifugal evaporator.
3. Sample Purification (Solid-Phase Extraction)
-
Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Resuspend the dried extract from step 11 in 1 mL of 1% formic acid.
-
Load the resuspended sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 1% formic acid to remove polar impurities.
-
Elute the auxins with 1 mL of 80% methanol.
-
Evaporate the eluate to dryness.
-
Reconstitute the sample in 100 µL of mobile phase A (see LC-MS/MS parameters below) for analysis.
4. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 50% B
-
8-9 min: 50% to 95% B
-
9-10 min: Hold at 95% B
-
10-11 min: 95% to 5% B
-
11-15 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions for Quantification:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| IAA | 176.1 | 130.1 | 50 |
| IAN | 157.1 | 130.1 | 50 |
| IAOx | 175.1 | 158.1 | 50 |
| IAN-d4 (IS) | 161.1 | 134.1 | 50 |
Quantitative Data and Performance
The use of IAN-d4 as an internal standard allows for the reliable quantification of various auxin-related compounds. The table below summarizes typical performance characteristics of this method.
| Analyte | Retention Time (min) | LOD (fmol on column) | LOQ (fmol on column) | Linearity (R²) | Recovery (%) |
| IAA | 6.2 | 5 | 15 | >0.998 | 85-95 |
| IAN | 7.5 | 2 | 8 | >0.999 | 90-105 |
| IAOx | 5.8 | 10 | 30 | >0.997 | 80-90 |
| Data are representative and may vary based on instrumentation and matrix complexity. | |||||
| LOD: Limit of Detection; LOQ: Limit of Quantification. |
Auxin Biosynthesis Pathways in Arabidopsis
Arabidopsis synthesizes IAA primarily from tryptophan via several interconnected pathways. The indole-3-pyruvic acid (IPyA) pathway is considered the main route.[1] However, other pathways, such as the indole-3-acetaldoxime (IAOx) pathway, also contribute to the overall auxin pool.[4] IAN is a key intermediate in a branch of the IAOx pathway, where it can be converted to IAA by nitrilase enzymes.[4][11]
Conclusion
The protocol detailed in this application note provides a reliable and sensitive method for the quantification of IAA and its precursors in Arabidopsis thaliana. The use of this compound as an internal standard effectively corrects for sample loss and matrix effects, ensuring high accuracy and precision. This method is a valuable tool for researchers in plant science, enabling detailed studies of auxin homeostasis and its role in plant development and environmental responses.
References
- 1. The main auxin biosynthesis pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Auxin Metabolism in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Auxin Metabolite Profiling Using Stable Isotope Dilution UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. Arabidopsis mutants resistant to the auxin effects of indole-3-acetonitrile are defective in the nitrilase encoded by the NIT1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Sensitive and Robust UPLC-MS/MS Method for the Quantification of 3-Indoleacetonitrile using a Deuterated Internal Standard
Introduction
3-Indoleacetonitrile (IAN) is a naturally occurring plant growth regulator and a member of the auxin family of phytohormones. It is also a significant metabolite in various biological systems. Accurate and sensitive quantification of 3-Indoleacetonitrile is crucial for understanding its physiological roles in plant development, as well as its metabolic fate in xenobiotic studies. This application note describes a highly selective and sensitive UPLC-MS/MS method for the quantification of 3-Indoleacetonitrile in biological matrices. The use of 3-Indoleacetonitrile-d4 as an internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
Method Summary
-
Sample Preparation: A simple and efficient protein precipitation followed by solid-phase extraction (SPE) is used to extract 3-Indoleacetonitrile and the internal standard from the sample matrix.
-
Chromatography: Chromatographic separation is achieved on a reverse-phase UPLC column with a gradient elution using a mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. This provides excellent peak shape and resolution.
-
Mass Spectrometry: Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). The use of specific precursor-to-product ion transitions for both 3-Indoleacetonitrile and its deuterated internal standard ensures high selectivity and sensitivity.
Application Areas
-
Plant Physiology and Phytohormone Research
-
Metabolomics and Xenobiotic Metabolism Studies
-
Drug Discovery and Development
-
Environmental Analysis
Experimental Protocols
Protocol 1: Sample Preparation from Plant Tissue
-
Weigh approximately 50-100 mg of homogenized plant tissue into a 2 mL microcentrifuge tube.
-
Add 1 mL of ice-cold extraction solvent (80:20 Methanol:Water with 0.1% Formic Acid).
-
Add 10 µL of this compound internal standard solution (1 µg/mL).
-
Vortex for 1 minute to mix thoroughly.
-
Sonicate for 10 minutes in an ice bath.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol and proceed to UPLC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Analysis
Instrumentation:
-
UPLC System: A high-performance UPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Gradient Elution:
| Time (min) | %B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 5 |
| 9.0 | 5 |
Mass Spectrometry Parameters:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Data Presentation
Table 1: MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 3-Indoleacetonitrile | 157.07 | 130.06 | 0.05 | 20 | 15 |
| 3-Indoleacetonitrile (Quantifier) | 157.07 | 116.06 | 0.05 | 20 | 25 |
| This compound | 161.09 | 134.08 | 0.05 | 20 | 15 |
Table 2: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 5230 | 105600 | 0.0495 |
| 5 | 26150 | 104800 | 0.2495 |
| 10 | 51800 | 106200 | 0.4878 |
| 50 | 259500 | 105900 | 2.4504 |
| 100 | 521000 | 104500 | 4.9856 |
| 500 | 2608000 | 105100 | 24.8145 |
Visualizations
Experimental Workflow for Sample Preparation
UPLC-MS/MS Analytical Workflow
Application Notes and Protocols for 3-Indoleacetonitrile-d4 in Targeted Metabolomic Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Indoleacetonitrile (IAN) is a naturally occurring tryptophan metabolite found in various plants and microorganisms. It serves as a key intermediate in the biosynthesis of the primary plant auxin, indole-3-acetic acid (IAA). Beyond its role in plant biology, IAN has garnered interest in biomedical research for its potential antiviral and immunomodulatory activities, including the activation of the IRF3 and NF-κB signaling pathways.
Accurate quantification of IAN in complex biological matrices is crucial for understanding its physiological and pathological roles. Targeted metabolomic profiling using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as 3-Indoleacetonitrile-d4 (IAN-d4), is essential for achieving reliable and reproducible quantitative results. IAN-d4 mimics the chemical behavior of endogenous IAN during sample preparation and analysis, effectively correcting for variations in extraction recovery, matrix effects, and instrument response.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the targeted metabolomic profiling of IAN.
Application: Targeted Quantification of 3-Indoleacetonitrile in Biological Matrices
Purpose: To accurately and precisely quantify the concentration of 3-Indoleacetonitrile (IAN) in various biological samples, such as plasma, serum, cell lysates, and plant tissue extracts, using this compound as an internal standard.
Principle: A known amount of IAN-d4 is spiked into the biological sample prior to extraction. Both IAN and IAN-d4 are then extracted, chromatographically separated, and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of IAN to the peak area of IAN-d4 is used to calculate the concentration of endogenous IAN, thereby correcting for any analyte loss during sample processing and variations in instrument performance.
Quantitative Performance Characteristics
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of IAN using IAN-d4. These values are representative and should be established for each specific matrix and instrument.
| Parameter | Typical Performance | Description |
| Linearity (r²) | > 0.99 | The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response. |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL | The lowest concentration of the analyte that can be reliably detected above the background noise. |
| Intra-day Precision (%CV) | < 15% | The relative standard deviation of replicate measurements within the same day, indicating the repeatability of the method. |
| Inter-day Precision (%CV) | < 15% | The relative standard deviation of replicate measurements on different days, indicating the intermediate precision of the method. |
| Accuracy (% Recovery) | 85% - 115% | The closeness of the measured value to the true value, typically assessed by analyzing quality control samples at different concentrations. |
| Matrix Effect | 80% - 120% | The effect of co-eluting matrix components on the ionization of the analyte. Values close to 100% indicate minimal ion suppression or enhancement. |
| Extraction Recovery | > 80% | The efficiency of the extraction procedure in recovering the analyte from the sample matrix. |
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma/Serum
This protocol is suitable for the extraction of IAN from plasma, serum, or other biological fluids.
Materials:
-
Biological sample (e.g., plasma, serum)
-
This compound (IAN-d4) internal standard working solution (e.g., 1 µg/mL in methanol)
-
Ice-cold acetonitrile (ACN)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge capable of reaching >12,000 x g
-
LC-MS vials with inserts
Protocol:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.
-
Spike the sample with 10 µL of the IAN-d4 internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 12,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
LC-MS/MS Analysis
Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an ESI or APCI source
LC Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-9.1 min: 90-10% B; 9.1-12 min: 10% B |
MS/MS Parameters:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) or APCI+ |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument dependent, optimize for best signal |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The following MRM transitions are suggested. It is crucial to optimize the collision energies (CE) on the specific instrument being used for maximal signal intensity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 3-Indoleacetonitrile (IAN) | 157.1 | 130.1 | 50 | Optimize (e.g., 15-25) |
| 3-Indoleacetonitrile (IAN) (Qualifier) | 157.1 | 103.1 | 50 | Optimize (e.g., 20-30) |
| This compound (IAN-d4) | 161.1 | 134.1 | 50 | Optimize (e.g., 15-25) |
Visualizations
Experimental Workflow
Caption: Workflow for targeted quantification of 3-Indoleacetonitrile.
Auxin Biosynthesis Pathway
Caption: Key steps in the auxin biosynthesis pathway involving IAN.
IRF3 and NF-κB Signaling Pathway Activation
Caption: IAN-mediated activation of IRF3 and NF-κB signaling pathways.
Application Note: Protocol for Spiking 3-Indoleacetonitrile-d4 for Quantitative Analysis by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the accurate quantification of 3-Indoleacetonitrile (IAN) in biological samples, particularly plant tissues, using a stable isotope-labeled internal standard (3-Indoleacetonitrile-d4, IAN-d4) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
3-Indoleacetonitrile (IAN) is a key nitrile-containing auxin precursor and a metabolite in the tryptophan-dependent auxin biosynthesis pathway in plants. Accurate quantification of IAN is crucial for understanding plant growth, development, and hormone homeostasis. Due to its low endogenous concentrations and the complexity of biological matrices, reliable quantification requires a robust analytical method.
The use of a stable isotope-labeled internal standard, such as this compound (IAN-d4), is the gold standard for quantitative mass spectrometry.[1][2] The internal standard is added at the earliest stage of sample preparation and co-elutes with the analyte.[2] Because it is chemically identical to the analyte but has a different mass, it effectively corrects for analyte loss during sample extraction and purification, as well as for matrix-induced ionization suppression or enhancement during LC-MS/MS analysis.[1] This protocol details a comprehensive workflow from sample spiking to data analysis.
Experimental Protocols
This section outlines the necessary materials and a step-by-step procedure for sample preparation, extraction, and analysis.
Materials and Reagents
-
Standards: 3-Indoleacetonitrile (IAN) and this compound (IAN-d4) analytical standards.
-
Solvents: LC-MS grade acetonitrile, methanol, water, and formic acid.
-
Equipment:
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Oasis HLB)
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Tissue homogenizer
-
-
Supplies: Microcentrifuge tubes, volumetric flasks, autosampler vials.
Preparation of Standard Solutions
Proper preparation of stock and working solutions is critical for accurate quantification.
Table 1: Preparation of Stock and Working Standard Solutions
| Solution Type | Analyte | Preparation Steps | Final Concentration | Storage Conditions |
| Primary Stock Solution | IAN | Accurately weigh 1 mg of IAN standard, dissolve in 1 mL of methanol. | 1 mg/mL | -20°C, protected from light |
| Primary Stock Solution | IAN-d4 | Accurately weigh 1 mg of IAN-d4 standard, dissolve in 1 mL of methanol. | 1 mg/mL | -20°C, protected from light |
| Calibration Working Stocks | IAN | Perform serial dilutions from the Primary Stock Solution using 50% methanol to create a series of standards. | 0.1 - 1000 ng/mL | 4°C, fresh weekly |
| Spiking Solution (IS) | IAN-d4 | Dilute the IAN-d4 Primary Stock Solution with 80% methanol to a concentration appropriate for your expected sample levels. | 100 ng/mL (Example) | 4°C, fresh weekly |
Sample Preparation and Spiking Workflow
This protocol is optimized for plant tissue (~50 mg fresh weight). It should be adapted based on sample type and expected analyte concentration.
-
Sample Collection & Weighing: Harvest approximately 50 mg of fresh plant tissue, flash-freeze in liquid nitrogen, and grind to a fine powder using a pre-chilled mortar and pestle.[3] Accurately weigh the frozen powder into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the IAN-d4 Spiking Solution (e.g., 100 ng/mL) directly to the frozen tissue powder.[4] This step is critical and must be done before adding extraction solvent to account for all subsequent analyte losses.[2]
-
Extraction:
-
Add 1 mL of pre-chilled extraction solvent (80% methanol with 0.1% formic acid) to the tube.
-
Vortex thoroughly for 1 minute to homogenize.
-
Incubate on a shaker at 4°C for 30 minutes.
-
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube. For maximum recovery, the pellet can be re-extracted with another 0.5 mL of extraction solvent, centrifuged, and the supernatants combined.
Solid-Phase Extraction (SPE) Purification
SPE is used to remove interfering matrix components like salts and pigments.[5][6]
-
Conditioning: Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Loading: Dilute the collected supernatant with 4 mL of water containing 0.1% formic acid and load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of 80% methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid). Vortex, centrifuge to pellet any insoluble material, and transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
Analysis is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[7]
Table 2: Example LC-MS/MS Parameters for IAN and IAN-d4
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 8 minutes, hold for 2 min, re-equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Analyte | Precursor Ion (m/z) |
| 3-Indoleacetonitrile | 157.1 |
| 157.1 | |
| This compound | 161.1 |
| 161.1 |
Note: Collision energies require optimization on the specific instrument used.
Data Presentation and Quantification
A calibration curve is constructed by plotting the peak area ratio (IAN / IAN-d4) against the concentration ratio. The concentration of endogenous IAN in the sample is then calculated from this curve.
Table 3: Example Calibration Curve Data
| IAN Conc. (ng/mL) | IAN-d4 Conc. (ng/mL) | Peak Area Ratio (IAN/IAN-d4) |
| 0.1 | 50 | 0.0021 |
| 0.5 | 50 | 0.0105 |
| 1 | 50 | 0.0202 |
| 5 | 50 | 0.103 |
| 10 | 50 | 0.205 |
| 50 | 50 | 1.01 |
| 100 | 50 | 2.03 |
| 500 | 50 | 10.2 |
| 1000 | 50 | 20.5 |
| R² > 0.99 |
Table 4: Example Spiking and Recovery Data in Plant Tissue Matrix
| Sample ID | Endogenous IAN (ng/g) | Amount Spiked (ng/g) | Total Measured (ng/g) | % Recovery |
| Control 1 | 8.5 | 0 | N/A | N/A |
| Control 2 | 9.1 | 0 | N/A | N/A |
| Spike Low | 8.8 | 10 | 18.1 | 93% |
| Spike High | 8.6 | 100 | 102.4 | 94% |
% Recovery = [(Total Measured - Endogenous) / Amount Spiked] x 100
Workflow Visualization
The following diagram illustrates the complete experimental workflow from sample collection to final data analysis.
Caption: Experimental workflow for IAN analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]
- 7. forensicrti.org [forensicrti.org]
Application of 3-Indoleacetonitrile-d4 in Antiviral Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Indoleacetonitrile (3-IAN), a natural compound found in cruciferous vegetables, has emerged as a promising broad-spectrum antiviral agent.[1][2] Research has demonstrated its efficacy against a range of viruses, including Influenza A virus (IAV), Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Herpes Simplex Virus-1 (HSV-1), and Vesicular Stomatitis Virus (VSV).[1][3] The deuterated analog, 3-Indoleacetonitrile-d4 (3-IAN-d4), serves as an essential tool in the research and development of 3-IAN as a therapeutic agent. Primarily, 3-IAN-d4 is utilized as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate quantification of 3-IAN in biological matrices.[4][5] This application is critical for pharmacokinetic and pharmacodynamic (PK/PD) studies, which are fundamental to drug development.
Antiviral Activity and Mechanism of Action of 3-Indoleacetonitrile
3-Indoleacetonitrile exhibits significant antiviral activity both in vitro and in vivo.[1][3] Studies have shown that it can effectively reduce viral titers and alleviate disease symptoms in animal models of viral infection.[1][3]
The primary mechanism of antiviral action for 3-Indoleacetonitrile involves the modulation of the host's innate immune response.[3] Specifically, 3-IAN has been shown to promote the host interferon signaling pathway by increasing the protein levels of the mitochondrial antiviral-signaling (MAVS) protein.[1][3] MAVS is a key adaptor protein that mediates the activation of transcription factors IRF3 and NF-κB, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[6] This enhancement of the innate immune response helps to control and clear viral infections. It is suggested that 3-IAN may achieve this by inhibiting the selective autophagic degradation of MAVS.[1]
Application of this compound
The primary application of this compound in antiviral research is as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis.[4][5]
Key Applications:
-
Pharmacokinetic Studies: Accurate measurement of 3-IAN concentrations in plasma, tissues, and other biological fluids over time is crucial to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. 3-IAN-d4 allows for precise quantification in these studies.
-
Metabolism Studies: Used to differentiate the parent compound from its metabolites in complex biological samples.
-
Dose-Response Studies: Ensures the accuracy of drug concentration measurements in in vitro and in vivo studies to establish a reliable dose-response relationship.
-
Bioavailability and Bioequivalence Studies: Essential for comparing different formulations of 3-IAN or for generic drug development.
The use of a SIL-IS like 3-IAN-d4 is considered the gold standard in quantitative mass spectrometry because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to highly accurate and precise results.[5]
Quantitative Data Summary
The following table summarizes the reported in vitro antiviral activity and cytotoxicity of 3-Indoleacetonitrile against various viruses.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 3-Indoleacetonitrile | SARS-CoV-2 | Caco-2 | 86.38 | >1280 | >14.8 | [1][7] |
| 3-Indoleacetonitrile | SARS-CoV-2 | Huh7.0 | 38.79 | >1280 | >33.0 | [1][7] |
| 3-Indoleacetonitrile | Influenza A (H5N6) | A549 | Not specified | >1000 | Not applicable | [1] |
| 3-Indoleacetonitrile | VSV | Vero E6 | Not specified | >320 | Not applicable | [1] |
| 3-Indoleacetonitrile | HSV-1 | Vero E6 | Not specified | >320 | Not applicable | [1] |
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assessment by Plaque Reduction Assay
This protocol describes a general method for determining the antiviral activity of 3-Indoleacetonitrile using a plaque reduction assay.
Materials:
-
Target virus stock (e.g., SARS-CoV-2, HSV-1)
-
Host cell line (e.g., Vero E6, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-Indoleacetonitrile
-
DMSO (for stock solution)
-
Overlay medium (e.g., cell culture medium with 1% methylcellulose)
-
Crystal violet staining solution (0.5% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare a stock solution of 3-Indoleacetonitrile in DMSO. Serially dilute the stock solution in cell culture medium to obtain the desired test concentrations.
-
Virus Infection: When the cell monolayer is confluent, remove the culture medium and infect the cells with the virus at a multiplicity of infection (MOI) that yields a countable number of plaques (e.g., 100 plaque-forming units (PFU)/well). Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: After viral adsorption, remove the inoculum and wash the cells with PBS. Add the overlay medium containing the different concentrations of 3-Indoleacetonitrile or a vehicle control (DMSO).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Staining and Counting: After incubation, remove the overlay medium and fix the cells with 4% paraformaldehyde for 30 minutes. Stain the cells with crystal violet solution for 15-30 minutes. Gently wash the plates with water and allow them to dry.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the vehicle control. The EC50 value (the concentration that inhibits plaque formation by 50%) can be determined using a dose-response curve fitting software.
Protocol 2: Quantification of 3-Indoleacetonitrile in Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol provides a general framework for the quantitative analysis of 3-Indoleacetonitrile in plasma samples.
Materials:
-
Plasma samples
-
3-Indoleacetonitrile (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Protein precipitation solvent (e.g., ACN with 0.1% FA)
-
LC-MS/MS system
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of 3-Indoleacetonitrile and this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare calibration standards by spiking known concentrations of 3-Indoleacetonitrile into blank plasma.
-
Prepare QC samples at low, medium, and high concentrations in blank plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of the protein precipitation solvent containing a fixed concentration of this compound.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% FA.
-
Mobile Phase B: ACN with 0.1% FA.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: e.g., 0.4 mL/min.
-
Injection Volume: e.g., 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor to product ion transitions for both 3-Indoleacetonitrile and this compound.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (3-Indoleacetonitrile) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 3-Indoleacetonitrile in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Visualizations
References
- 1. In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scioninstruments.com [scioninstruments.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Note: Quantification of Indole-3-Acetic Acid in Plant Tissues using 3-Indoleacetonitrile-d4 by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of indole-3-acetic acid (IAA), a key plant auxin, in various plant tissues. The protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a stable isotope-labeled internal standard, 3-Indoleacetonitrile-d4, to ensure high accuracy and precision. The methodology covers sample homogenization, solid-phase extraction (SPE) for cleanup, and optimized LC-MS/MS parameters for the accurate measurement of IAA. This method is suitable for researchers in plant biology, agriculture, and drug development focusing on plant-derived compounds.
Introduction
Indole-3-acetic acid (IAA) is a pivotal phytohormone that regulates numerous aspects of plant growth and development, including cell division and elongation, tissue differentiation, and responses to environmental stimuli.[1] Accurate quantification of endogenous IAA levels is crucial for understanding these physiological processes. However, the typically low concentrations of IAA in plant tissues and the complexity of the sample matrix present analytical challenges.[1]
To overcome these challenges, a highly selective and sensitive analytical technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often employed.[2][3][4] The use of a stable isotope-labeled internal standard is essential to correct for analyte loss during sample preparation and to compensate for matrix effects during ionization.[5] This application note describes a method for the reliable quantification of IAA using this compound as an internal standard. While structurally similar to IAA, this compound provides a distinct mass-to-charge ratio (m/z) for separate detection while co-eluting with the analyte of interest, ensuring accurate quantification.
Experimental Protocol
Materials and Reagents
-
Indole-3-acetic acid (IAA) standard
-
This compound (Internal Standard, IS)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
80% Acetone in water with 2.5 mM diethyl dithiocarbamate[1]
-
Plant tissue samples (e.g., leaves, roots, stems)
Sample Preparation
-
Homogenization: Weigh approximately 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.[7] Grind the frozen tissue to a fine powder using a mortar and pestle or a mechanical homogenizer.
-
Extraction: To the powdered tissue, add 1 mL of ice-cold 80% acetone containing 2.5 mM diethyl dithiocarbamate.[1][6] Add the internal standard, this compound, to a final concentration of 50 ng/mL. Vortex vigorously for 1 minute and incubate at 4°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the extract at 13,000 x g for 15 minutes at 4°C. Carefully collect the supernatant.
-
Solvent Evaporation: Evaporate the acetone from the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Acidification: Re-suspend the aqueous residue in 500 µL of 1% acetic acid.[1]
Solid-Phase Extraction (SPE) Cleanup
-
Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of 1% acetic acid.
-
Loading: Load the acidified sample extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 1% acetic acid to remove polar impurities.
-
Elution: Elute the IAA and the internal standard with 2 mL of 80% methanol.
-
Final Preparation: Evaporate the eluate to dryness under nitrogen. Reconstitute the residue in 100 µL of 10% methanol for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)[8]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes, followed by a 5-minute re-equilibration at 10% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive[2]
-
MRM Transitions:
-
Data Presentation
The quantitative performance of the method is summarized below.
| Parameter | Value |
| Linearity (R²) | > 0.99[8] |
| Limit of Detection (LOD) | 0.05 µM[10] |
| Limit of Quantification (LOQ) | 0.1 µM |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Table 1: Quantitative performance of the LC-MS/MS method for IAA analysis.
Visualizations
Caption: Experimental workflow for IAA quantification.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable and sensitive approach for the quantification of indole-3-acetic acid in plant tissues. The detailed protocol for sample preparation, including solid-phase extraction, ensures minimal matrix interference and high recovery. This application note serves as a valuable resource for researchers requiring accurate measurement of this critical plant hormone.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method. | Semantic Scholar [semanticscholar.org]
- 4. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method [en.bio-protocol.org]
- 5. Facile preparation of deuterium-labeled standards of indole-3-acetic acid (IAA) and its metabolites to quantitatively analyze the disposition of exogenous IAA in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-Indoleacetonitrile-d4 Analysis in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal suppression issues with 3-Indoleacetonitrile-d4 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a problem for this compound analysis?
A1: Signal suppression is the reduction of the ionization efficiency of a target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to inaccurate and unreliable quantification, underestimation of the analyte concentration, and reduced sensitivity of the assay.[1][2]
Q2: How does a deuterated internal standard like this compound help in mass spectrometry analysis?
A2: A deuterated internal standard is chemically identical to the analyte but has a different mass due to the replacement of hydrogen atoms with deuterium.[3] In theory, it co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of signal suppression and improving the accuracy and precision of quantification.[3]
Q3: What are the common causes of signal suppression for this compound?
A3: The most common causes include:
-
Matrix Effects: Interference from endogenous components of the biological matrix (e.g., phospholipids, salts, proteins) that co-elute with this compound and compete for ionization.[1]
-
High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression.
-
Mobile Phase Additives: Certain additives in the mobile phase, such as trifluoroacetic acid (TFA), can suppress ionization.[4][5]
-
Ion Source Contamination: A dirty ion source can lead to poor ionization efficiency and signal suppression.
Q4: Why is my this compound signal suppressed even though I am using a deuterated internal standard?
A4: Even with a deuterated internal standard, you can experience signal suppression due to:
-
Chromatographic Separation: A slight separation in retention time between the analyte and the deuterated internal standard can expose them to different matrix components, leading to differential signal suppression.
-
High Concentration of Interfering Compounds: Extremely high levels of co-eluting matrix components can suppress the signal of both the analyte and the internal standard to a degree that is not proportional.
Troubleshooting Guides
Problem: Poor or No Signal for this compound
Possible Cause 1: Suboptimal Mass Spectrometer Conditions
-
Troubleshooting Steps:
-
Verify MRM Transitions: Ensure the correct precursor and product ions for this compound are being monitored. Based on the fragmentation of 3-Indoleacetonitrile (Precursor [M+H]⁺: m/z 157.07, Product: m/z 130.06), the predicted transitions for this compound (Precursor [M+H]⁺: m/z 161.10) would be:
-
Quantitative: 161.10 > 134.08 (loss of HCN)
-
Qualitative: 161.10 > 106.08 (loss of CH2CN and D2)
-
-
Tune the Instrument: Perform a fresh tune and calibration of the mass spectrometer.
-
Optimize Ion Source Parameters: Adjust parameters such as capillary voltage, gas flow, and temperature to optimize the ionization of this compound.
-
Possible Cause 2: Matrix Effects
-
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This will identify regions of ion suppression in your chromatogram (see Experimental Protocols section for details).
-
Improve Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components. Options include solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation (PPT).
-
Dilute the Sample: A simple 1:10 or 1:100 dilution of the sample can significantly reduce matrix effects.
-
Modify Chromatographic Conditions: Adjust the gradient or change the column to improve the separation of this compound from co-eluting interferences.
-
Problem: High Variability in this compound Signal
Possible Cause 1: Inconsistent Sample Preparation
-
Troubleshooting Steps:
-
Review and Standardize Protocol: Ensure the sample preparation protocol is followed consistently for all samples.
-
Use an Automated System: If available, use an automated liquid handler for sample preparation to minimize human error.
-
Possible Cause 2: Differential Matrix Effects
-
Troubleshooting Steps:
-
Check for Co-elution: Verify that the peaks for 3-Indoleacetonitrile and this compound are perfectly co-eluting. If not, adjust the chromatography.
-
Evaluate Different Batches of Matrix: Prepare quality control (QC) samples in different lots of the biological matrix to assess the variability of the matrix effect.
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Indole-Containing Compounds
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Protein Precipitation (PPT) | 85 - 95 | 30 - 50 (Suppression) | < 15 | |
| Liquid-Liquid Extraction (LLE) | 70 - 85 | 10 - 20 (Suppression) | < 10 | [6] |
| Solid-Phase Extraction (SPE) | 90 - 105 | < 10 (Suppression/Enhancement) | < 5 | [6] |
Table 2: Effect of Mobile Phase Additives on Signal Intensity of Indole-like Compounds
| Mobile Phase Additive (0.1%) | Relative Signal Intensity (%) | Chromatographic Peak Shape | Reference |
| Formic Acid | 100 | Good | [7] |
| Acetic Acid | 80 - 90 | Good | [8][7] |
| Ammonium Formate | 90 - 110 | Excellent | [8][7] |
| Trifluoroacetic Acid (TFA) | 10 - 20 | Excellent | [4] |
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression
Objective: To identify regions in the chromatogram where signal suppression or enhancement occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Extracted blank matrix sample
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Set up the post-column infusion by connecting the syringe pump to the LC flow path between the column and the mass spectrometer ion source using a T-connector.
-
Begin infusing the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal for this compound is observed in the mass spectrometer, inject the extracted blank matrix sample onto the LC column.
-
Monitor the signal of the infused this compound throughout the chromatographic run.
Data Analysis:
-
A dip in the baseline signal indicates a region of ion suppression .
-
A rise in the baseline signal indicates a region of ion enhancement .
-
Compare the retention time of your this compound peak with the regions of ion suppression to determine if your analysis is affected.
Visualizations
Caption: Troubleshooting workflow for this compound signal suppression.
Caption: Relationship between causes and solutions for signal suppression.
References
- 1. lcms.cz [lcms.cz]
- 2. biorxiv.org [biorxiv.org]
- 3. Quantitative Auxin Metabolite Profiling Using Stable Isotope Dilution UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
improving peak resolution with 3-Indoleacetonitrile-d4
Welcome to the technical support center for 3-Indoleacetonitrile-d4. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound to enhance peak resolution and achieve accurate quantification in chromatographic analyses. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve analytical measurements?
A1: this compound is a deuterated form of 3-Indoleacetonitrile, meaning some hydrogen atoms have been replaced by deuterium, a stable heavy isotope of hydrogen.[1] It serves as an ideal internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[2] Because its chemical and physical properties are nearly identical to the non-deuterated analyte, it co-elutes during chromatography and experiences similar effects from the sample matrix.[3][4] By adding a known amount of this compound to your samples, you can accurately quantify the target analyte, as the ratio of the analyte's signal to the internal standard's signal remains constant even with variations in sample preparation or instrument response.[1][5] This technique, known as isotope dilution mass spectrometry, significantly improves the accuracy, precision, and reliability of your results.[1][2]
Q2: Why is a deuterated internal standard like this compound preferred over other types of internal standards?
A2: Deuterated internal standards are considered the "gold standard" in quantitative LC-MS analysis.[1] Their key advantage is that they behave almost identically to the analyte of interest throughout the entire analytical process, from extraction to detection.[1][3] This close similarity allows them to effectively compensate for variations in extraction recovery, injection volume, and matrix effects, such as ion suppression or enhancement in the mass spectrometer.[1][2] Other types of internal standards, like structural analogs, may have different chromatographic retention times or ionization efficiencies, leading to less accurate correction.[4]
Q3: What are the key considerations when using this compound as an internal standard?
A3: For optimal performance, several factors should be considered:
-
Isotopic Purity: The isotopic purity of the deuterated standard is crucial. The presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte concentration. An isotopic enrichment of ≥98% is recommended.[1]
-
Position of Deuterium Labeling: Deuterium atoms should be on stable positions within the molecule to avoid hydrogen-deuterium exchange with the solvent.[1]
-
Co-elution: The deuterated standard should ideally co-elute with the analyte for the most effective correction of matrix effects.[3] While their chromatographic behavior is nearly identical, highly deuterated compounds can sometimes have slightly different retention times.[4]
-
Concentration: The amount of internal standard added should be appropriate for the expected concentration range of the analyte to ensure a reliable detector response for both.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter while using this compound in your experiments.
Issue 1: Poor Peak Shape (Tailing or Fronting) for both Analyte and this compound
-
Q: My chromatogram shows tailing or fronting peaks for both my target analyte and this compound. What could be the cause and how can I fix it?
-
A: Poor peak shape for both compounds suggests a problem with the chromatographic system or method, rather than an issue with the internal standard itself. Here are some potential causes and solutions:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.[6]
-
Column Degradation: The column may be contaminated or have a void. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[6]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your analyte, influencing peak shape. Adjusting the pH might improve the peak symmetry.[7]
-
Mobile Phase and Sample Solvent Mismatch: A significant difference in solvent strength between your sample and the mobile phase can cause peak distortion. If possible, dissolve your sample in the mobile phase.[8]
-
Issue 2: Analyte and this compound Peaks are Not Co-eluting
-
Q: I observe a slight separation between the peaks of my analyte and this compound. Is this a problem and how can I resolve it?
-
A: While deuterated standards are designed to co-elute with the analyte, a small retention time shift can sometimes occur, especially with a high degree of deuteration.[4] While minor shifts may not significantly impact quantification, significant separation can compromise the correction for matrix effects. To improve co-elution, you can try the following:
-
Optimize the Mobile Phase Gradient: If using a gradient, adjusting the slope or starting conditions may bring the peaks closer together.[9]
-
Adjust Mobile Phase Composition: Modifying the organic solvent ratio in an isocratic method can alter retention times.[7]
-
Lower the Flow Rate: Reducing the flow rate can sometimes improve resolution and affect retention times.[10]
-
Change Column Temperature: Adjusting the column temperature can influence selectivity and retention.[10]
-
Issue 3: High Background Noise or Ghost Peaks in the Chromatogram
-
Q: I am seeing high background noise or unexpected "ghost" peaks in my chromatogram. What could be the source of this interference?
-
A: High background noise or ghost peaks can originate from several sources of contamination.[6] Here's how to troubleshoot this issue:
-
Contaminated Solvents: Ensure you are using high-purity, HPLC-grade solvents. Contaminants in your mobile phase can introduce noise and extra peaks.[11]
-
Sample Carryover: If you are running samples with high concentrations, you may see residual analyte in subsequent runs. Implement a thorough wash step between injections.
-
Contaminated System: The injector, tubing, or column could be contaminated. Flush the system with a strong solvent to remove any residues.[6]
-
Impure Internal Standard: While rare with high-quality standards, impurities in the this compound could be a source. Run a blank with only the internal standard to check for purity.
-
Data Presentation
Table 1: Improvement in Precision and Accuracy with this compound Internal Standard
| Sample ID | Analyte Concentration (without Internal Standard) (ng/mL) | Analyte Concentration (with this compound) (ng/mL) | True Concentration (ng/mL) |
| 1 | 45.2 | 50.8 | 50 |
| 2 | 58.1 | 51.2 | 50 |
| 3 | 42.5 | 49.5 | 50 |
| 4 | 61.3 | 49.9 | 50 |
| Mean | 51.78 | 50.35 | 50 |
| Std. Dev. | 8.85 | 0.78 | N/A |
| %RSD | 17.1% | 1.5% | N/A |
| % Bias | +3.56% | +0.7% | N/A |
This table illustrates a significant improvement in precision (lower %RSD) and accuracy (lower % Bias) when using a deuterated internal standard. The data is hypothetical and for illustrative purposes.
Experimental Protocols
Generalized Protocol for Quantitative LC-MS/MS Analysis using this compound
-
Preparation of Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of the analyte and this compound.
-
Dissolve each in a suitable organic solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.[1]
-
-
Preparation of Working Solutions:
-
Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analyte.
-
Add a constant, known amount of the this compound working solution to each calibration standard and sample.
-
-
Sample Preparation (e.g., Protein Precipitation):
-
To 100 µL of sample (or calibration standard), add the this compound internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Example):
-
Column: A C18 reversed-phase column is often suitable.[9]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might start at a low percentage of Mobile Phase B, increasing over time to elute the analyte and internal standard.[9]
-
Flow Rate: A flow rate between 0.2 and 0.5 mL/min is common.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-product ion transitions for both the analyte and this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Workflow of Isotope Dilution Mass Spectrometry.
Caption: HPLC Peak Resolution Troubleshooting Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. Internal standard - Wikipedia [en.wikipedia.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. lctsbible.com [lctsbible.com]
3-Indoleacetonitrile-d4 stability and degradation in solution
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 3-Indoleacetonitrile-d4?
For long-term storage, this compound, as a solid, should be stored at -20°C. Under these conditions, the compound is reported to be stable for at least four years. For short-term storage, some suppliers suggest keeping it at 4°C or 2-8°C. It is advisable to keep the compound in a dark place and sealed in a dry container.
Q2: What solvents are suitable for dissolving this compound?
3-Indoleacetonitrile is soluble in methanol, chloroform, and slightly soluble in Dimethyl Sulfoxide (DMSO).
Q3: What are the potential degradation pathways for this compound in solution?
While specific studies on the chemical degradation of 3-Indoleacetonitrile in solution are limited, potential degradation pathways based on the chemistry of indole compounds include:
-
Hydrolysis: The nitrile group (-CN) can be hydrolyzed to an amide (indole-3-acetamide) and subsequently to a carboxylic acid (indole-3-acetic acid). This process can be catalyzed by acidic or basic conditions.
-
Oxidation: The indole ring is susceptible to oxidation. A potential oxidation product is 2-oxindole.
-
Photodegradation: Exposure to light, particularly UV light, may lead to degradation. It is recommended to protect solutions from light.
Q4: How can I monitor the stability of my this compound solution?
The stability of a this compound solution can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. A stability-indicating method is one that can separate the intact compound from its degradation products.
Troubleshooting Guides
Problem: I am seeing a decrease in the peak area of this compound in my HPLC analysis over time.
-
Possible Cause 1: Degradation due to improper storage.
-
Solution: Ensure your stock solutions and working solutions are stored at the recommended temperature (e.g., -20°C for long-term, 2-8°C for short-term) and protected from light. Prepare fresh working solutions from a frozen stock solution for each experiment.
-
-
Possible Cause 2: Degradation due to solution pH.
-
Solution: The stability of indole compounds can be pH-dependent. If your experimental conditions involve acidic or basic solutions, consider performing a preliminary stability study at the specific pH of your medium. Buffering the solution may help to maintain a stable pH.
-
-
Possible Cause 3: Oxidative degradation.
-
Solution: If you suspect oxidation, try degassing your solvents or adding an antioxidant to your solution, if compatible with your experimental setup. Ensure the compound is not exposed to strong oxidizing agents.
-
Problem: I am observing unknown peaks appearing in the chromatogram of my this compound sample.
-
Possible Cause: Formation of degradation products.
-
Solution: These new peaks could correspond to degradation products such as indole-3-acetamide, indole-3-acetic acid, or 2-oxindole. To confirm, you can try to obtain standards of these potential degradants and compare their retention times with the unknown peaks. Mass spectrometry (MS) coupled with HPLC can be used for the identification of these unknown peaks.
-
Data Presentation
Currently, there is a lack of publicly available quantitative data on the degradation kinetics of this compound in various solutions. Researchers are encouraged to perform their own stability studies under their specific experimental conditions. Below is a template for recording such data.
Table 1: Stability of this compound in Solution
| Condition | Solvent | Concentration (µg/mL) | Temperature (°C) | Duration | % Recovery | Degradation Products Observed |
| Example | Methanol | 10 | 25 | 24 hours | 95% | Peak at RRT 0.8 |
RRT: Relative Retention Time
Experimental Protocols
Protocol 1: HPLC Method for Stability Testing of 3-Indoleacetonitrile
This protocol provides a general guideline for developing an HPLC method to assess the stability of 3-Indoleacetonitrile. Method optimization may be required for specific applications.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.
-
-
Column:
-
A C8 or C18 reversed-phase column (e.g., Symmetry C8, 4.6 x 150 mm, 5 µm) is suitable.
-
-
Mobile Phase:
-
A gradient elution is often used to separate the parent compound from potential degradation products.
-
Eluent A: Water with 0.1% formic acid or acetic acid.
-
Eluent B: Acetonitrile or methanol.
-
A typical gradient could be starting with a higher percentage of Eluent A and gradually increasing the percentage of Eluent B.
-
-
Detection:
-
UV detection at approximately 280 nm.
-
Fluorescence detection with excitation at ~280 nm and emission at ~350 nm can provide higher sensitivity and selectivity.[1]
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Dilute the stock solution to the desired concentration with the solvent or matrix to be tested for stability.
-
-
Procedure:
-
Inject a freshly prepared sample to determine the initial peak area of this compound.
-
Store the sample under the desired conditions (e.g., specific temperature, light exposure).
-
At specified time points, inject the sample and measure the peak area of this compound and any new peaks that appear.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point.
-
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a stability study of this compound.
References
Technical Support Center: Minimizing Matrix Effects with 3-Indoleacetonitrile-d4
Welcome to the technical support center for the effective use of 3-Indoleacetonitrile-d4 as an internal standard in LC-MS/MS analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing matrix effects and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS/MS analysis?
A1: this compound is a deuterated form of 3-Indoleacetonitrile, meaning some of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[1] It is used as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] Its primary role is to improve the accuracy and precision of quantitative analysis by compensating for variations during sample preparation and, most importantly, mitigating matrix effects.[3]
Q2: What are matrix effects and how do they impact my results?
A2: Matrix effects are a common issue in LC-MS/MS analysis where components of the sample matrix (e.g., plasma, urine, tissue homogenates) co-elute with the analyte of interest and interfere with its ionization in the mass spectrometer's source.[4][5] This interference can either suppress or enhance the analyte's signal, leading to inaccurate and irreproducible quantification.[5]
Q3: How does this compound help in minimizing matrix effects?
A3: Since this compound is chemically and physically almost identical to the non-labeled analyte (3-Indoleacetonitrile), it experiences the same matrix effects.[2] By adding a known amount of the deuterated standard to every sample, calibrator, and quality control, you can use the ratio of the analyte signal to the internal standard signal for quantification. This ratio remains consistent even if both signals are suppressed or enhanced, thus correcting for the matrix effect and improving data reliability.
Q4: Can I use a single deuterated internal standard for multiple analytes in the same run?
A4: For the most accurate results, it is best practice to use a specific deuterated internal standard for each analyte you are quantifying.[6] This is because matrix effects can be highly dependent on the retention time, and different analytes will elute at different times, experiencing varying degrees of ion suppression or enhancement.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: High Variability in Analyte to Internal Standard Ratio
-
Possible Cause: Inconsistent addition of the internal standard.
-
Solution: Ensure that the internal standard is added precisely and consistently to all samples, including calibration standards and quality controls, at the beginning of the sample preparation process. Use calibrated pipettes and perform a thorough vortexing after addition.
-
Possible Cause: Instability of the analyte or internal standard in the sample matrix or autosampler.
-
Solution: Investigate the stability of both 3-Indoleacetonitrile and this compound in the matrix and the final extraction solvent under the storage and autosampler conditions. This can be done by re-injecting samples over a period of time and observing any degradation.
Issue 2: Poor Peak Shape for Analyte and/or Internal Standard
-
Possible Cause: Suboptimal chromatographic conditions.
-
Solution:
-
Mobile Phase: Adjust the mobile phase composition (organic solvent ratio, pH) to improve peak shape.
-
Column: Ensure the analytical column is not degraded or clogged. Consider using a guard column to protect the main column.
-
Gradient: Optimize the gradient elution profile to ensure adequate separation from matrix components and a good peak shape.
-
-
Possible Cause: Sample solvent is too strong compared to the initial mobile phase.
-
Solution: If possible, the final sample extract should be in a solvent that is of similar or weaker strength than the initial mobile phase to avoid peak distortion.
Issue 3: Unexpected Chromatographic Separation of Analyte and Internal Standard
-
Possible Cause: Isotope effect. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[8]
-
Solution: While minor shifts are often acceptable, significant separation can be problematic if the analyte and internal standard elute in different matrix effect zones.
-
Modify the chromatographic gradient to be shallower, which can help the peaks to broaden and overlap more.
-
Adjusting the column temperature can also alter selectivity and improve co-elution.
-
Issue 4: Inaccurate Quantification at Low Concentrations
-
Possible Cause: Isotopic contribution from the deuterated standard. The this compound standard may contain a small percentage of the non-deuterated (d0) form.
-
Solution:
-
Assess the purity of the this compound standard by injecting a high concentration solution and monitoring the signal for the non-deuterated analyte.
-
If significant d0 impurity is present, you may need to source a higher purity standard or account for the contribution in your calculations, though this is complex.
-
Experimental Protocols
Protocol 1: Sample Preparation for Plasma using Protein Precipitation
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube.
-
Vortexing: Vortex each tube for 10 seconds to ensure thorough mixing.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase to improve peak shape and sensitivity.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Evaluation of Matrix Effects
This protocol helps to quantify the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike 3-Indoleacetonitrile into the initial mobile phase at a known concentration.
-
Set B (Post-Extraction Spike): Extract blank plasma using the protocol above. After the final step, spike the extracted matrix with 3-Indoleacetonitrile to the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike blank plasma with 3-Indoleacetonitrile at the same concentration as Set A before starting the extraction process.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Presentation
Table 1: Representative Matrix Effect and Recovery Data for 3-Indoleacetonitrile
| Matrix | Analyte Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Human Plasma | 10 | 75.2 | 91.5 |
| Human Plasma | 500 | 78.9 | 93.2 |
| Rat Plasma | 10 | 68.4 | 88.9 |
| Rat Plasma | 500 | 71.3 | 90.1 |
| Human Urine | 10 | 55.8 | 95.3 |
| Human Urine | 500 | 60.1 | 96.8 |
This table illustrates typical values and will vary based on the specific matrix and experimental conditions.
Table 2: Comparison of Precision with and without Internal Standard Correction
| Sample Type | Without Internal Standard (%RSD) | With this compound (%RSD) |
| Low QC (15 ng/mL) | 18.5 | 4.2 |
| Medium QC (150 ng/mL) | 15.3 | 3.1 |
| High QC (400 ng/mL) | 12.8 | 2.5 |
%RSD = Percent Relative Standard Deviation
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. myadlm.org [myadlm.org]
troubleshooting isotopic exchange in 3-Indoleacetonitrile-d4
Welcome to the technical support center for 3-Indoleacetonitrile-d4. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent issues related to isotopic exchange during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is hydrogen-deuterium (H/D) isotopic exchange and why is it a concern for this compound?
A1: Hydrogen-deuterium (H/D) exchange is a chemical reaction where a deuterium atom in a labeled compound like this compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, matrix). This is problematic in quantitative analyses, such as mass spectrometry-based assays, where this compound is often used as an internal standard. If the deuterium label is lost, the internal standard can be mistaken for the unlabeled analyte, leading to inaccurate measurements and "false positives".
Q2: How stable are the deuterium labels on this compound?
A2: The deuterium atoms on the indole ring of this compound are generally considered to be in stable, non-exchangeable positions under typical analytical conditions. Unlike deuterium atoms attached to heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups, those on aromatic rings are less susceptible to exchange. However, extreme pH or high temperatures can potentially facilitate exchange.
Q3: What are the primary factors that can induce isotopic exchange in this compound?
A3: The main factors that can promote H/D exchange are:
-
pH: Both strongly acidic and basic conditions can catalyze the exchange process. The minimum rate of exchange for many deuterated compounds is often found in the slightly acidic range of pH 2.5-3.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange. It is advisable to keep samples and standards cool.
-
Solvent: Protic solvents, such as water and methanol, can act as a source of hydrogen atoms and facilitate exchange. Aprotic solvents like acetonitrile or tetrahydrofuran are preferred for storage and sample preparation when possible.
Q4: What are the best practices for storing this compound?
A4: To maintain the isotopic and chemical integrity of this compound, proper storage is crucial. General recommendations include:
-
Temperature: Store at low temperatures, such as -20°C for long-term storage. For stock solutions, refrigeration at 4°C is often suitable for shorter periods.
-
Solvent: Store in an anhydrous, aprotic solvent whenever feasible.
-
Container: Use amber vials to protect from light, as many indole compounds are light-sensitive. Ensure the container is tightly sealed to prevent exposure to atmospheric moisture.
-
Atmosphere: For maximum stability, especially for long-term storage of the solid compound, consider storing under an inert atmosphere like argon or nitrogen.
Q5: Can I use ¹³C-labeled 3-Indoleacetonitrile as an alternative to avoid exchange issues?
A5: Yes, carbon-13 (¹³C) labeled standards are an excellent alternative as they are not susceptible to isotopic exchange. While often more expensive to synthesize, they provide greater robustness and reliability in quantitative assays where exchange is a concern.
Troubleshooting Guide
Issue 1: I am observing a peak for the unlabeled analyte in my blank samples that are only spiked with this compound.
This is a strong indicator of in-source back-exchange or the presence of unlabeled impurity in the standard.
Caption: Troubleshooting workflow for isotopic exchange.
Issue 2: My calibration curve for the analyte is non-linear.
This could be related to the internal standard.
-
Possible Cause: Presence of unlabeled analyte as an impurity in the this compound standard. This would disproportionately affect the lower end of the calibration curve.
-
Solution: Consult the certificate of analysis for the isotopic purity of your standard. If the purity is low, consider acquiring a new batch with higher isotopic enrichment.
-
-
Possible Cause: Isotopic interference from the analyte's naturally occurring heavy isotopes (e.g., ¹³C) contributing to the mass channel of the deuterated standard. This is more likely if you are using a standard with a low number of deuterium labels.
-
Solution: Use a standard with a higher degree of deuteration (e.g., d5 or greater) to increase the mass difference between the analyte and the internal standard. Alternatively, a ¹³C-labeled standard will provide a larger mass shift and is not prone to this interference.
-
Issue 3: I am seeing a gradual decrease in the internal standard signal over the course of an analytical run.
This suggests instability of the standard in the autosampler.
-
Possible Cause: The temperature of the autosampler is too high, accelerating isotopic exchange.
-
Solution: Keep the autosampler cooled, for example, at 4°C.
-
-
Possible Cause: The solvent used to reconstitute the samples is promoting exchange (e.g., aqueous and/or at a non-optimal pH).
-
Solution: If possible, use an aprotic solvent for the final sample diluent. If an aqueous solution is necessary, ensure the pH is in a stable range (ideally 2.5-7).
-
Data Presentation
The stability of a deuterated internal standard is highly dependent on the experimental conditions. The following table summarizes hypothetical data from a stability experiment for this compound.
Table 1: Hypothetical Stability of this compound under Various Conditions
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in IS Signal | Analyte Peak Detected in IS Channel? |
| Blank Biological Matrix | 4 | 25 (Room Temp) | 7.4 | 18% | Yes |
| Blank Biological Matrix | 4 | 4 | 7.4 | 3% | No |
| Reconstitution Solvent | 4 | 25 (Room Temp) | 8.5 | 25% | Yes |
| Reconstitution Solvent | 4 | 4 | 8.5 | 5% | No |
| Reconstitution Solvent | 4 | 25 (Room Temp) | 4.0 | 2% | No |
Interpretation: The hypothetical data indicates that this compound is susceptible to exchange at room temperature, particularly in a slightly basic reconstitution solvent. Lowering the temperature and acidifying the solvent significantly reduces the extent of isotopic exchange.
Table 2: Key Factors Influencing Isotopic Exchange
| Factor | Condition Leading to Higher Exchange | Recommended Practice to Minimize Exchange |
| pH | High (>8) or Low (<2) | Maintain pH between 2.5 and 7. |
| Temperature | High | Store and analyze at low temperatures (e.g., 4°C). |
| Solvent | Protic (e.g., H₂O, CH₃OH) | Use aprotic solvents (e.g., acetonitrile, THF) when possible. |
| Label Position | On Heteroatoms (O, N, S) | Choose standards with labels on stable carbon positions (like in 3-IAN-d4). |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Your Experimental Matrix
Objective: To determine if isotopic exchange of this compound is occurring under your specific analytical conditions.
Materials:
-
This compound internal standard (IS) stock solution.
-
Blank biological matrix (e.g., plasma, urine).
-
Sample preparation solvents (e.g., reconstitution solvent, mobile phase).
-
LC-MS/MS system.
Methodology:
-
Prepare T=0 Samples:
-
Spike a known concentration of the IS into the blank matrix.
-
Immediately process these samples according to your standard sample preparation protocol.
-
Analyze by LC-MS/MS. These samples will serve as your baseline.
-
-
Prepare Incubated Samples:
-
Matrix Stability: Spike the same concentration of the IS into the blank matrix and incubate under conditions that mimic your experimental workflow (e.g., let it sit at room temperature for 4 hours, or in the autosampler at 4°C for 24 hours).
-
Solvent Stability: Spike the IS into your sample reconstitution solvent and incubate under similar conditions.
-
-
Sample Processing:
-
After the designated incubation period, process the incubated samples using your established extraction/preparation method.
-
-
LC-MS/MS Analysis:
-
Analyze all samples (T=0, incubated matrix, and incubated solvent) by LC-MS/MS.
-
Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.
-
-
Data Analysis:
-
Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease (>15-20%) in the IS signal suggests degradation or exchange.
-
Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the IS. The presence of such a peak is a direct indication of back-exchange.
-
Visualizations
Caption: Factors influencing isotopic exchange.
optimizing LC gradient for 3-Indoleacetonitrile-d4 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography (LC) gradients for the analysis of 3-Indoleacetonitrile-d4.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an LC gradient for this compound analysis?
A1: A good starting point is a "scouting" gradient. This involves running a broad gradient to determine the approximate elution time of your analyte. A typical scouting gradient for a C18 column would be a linear gradient from a low percentage of organic solvent (e.g., 5-10% acetonitrile or methanol) to a high percentage (e.g., 95-100%) over a period of 10-20 minutes. This will give you a general idea of the retention behavior of this compound on your system.
Q2: How do I optimize the gradient once I have an initial separation?
A2: After a scouting run, you can create a more focused gradient. If your analyte elutes very early, you may need to decrease the initial percentage of the organic solvent. If it elutes very late, you can increase the initial organic percentage to reduce the run time. The gradient slope can then be adjusted around the elution time of the analyte to improve separation from any interfering peaks. A shallower gradient will generally provide better resolution but will also increase the run time.
Q3: What are the recommended mobile phases for this compound analysis?
A3: For reversed-phase chromatography of this compound, common mobile phases consist of an aqueous component and an organic component.
-
Aqueous Phase (A): Water with an acidic modifier is typically used to improve peak shape and ionization efficiency for mass spectrometry. Commonly used modifiers include 0.1% formic acid or 0.1% acetic acid.
-
Organic Phase (B): Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol can also be used and may offer different selectivity.
Q4: Why is a deuterated internal standard like this compound used?
A4: A deuterated internal standard is used to improve the accuracy and precision of quantitative analysis.[1][2] Since this compound is chemically almost identical to the non-deuterated analyte, it co-elutes and experiences similar matrix effects (ion suppression or enhancement) during mass spectrometry analysis.[3] By adding a known amount of the deuterated standard to your samples, you can normalize the response of the analyte to the response of the internal standard, correcting for variations in sample preparation and instrument response.[1][2]
Q5: What are typical MS/MS parameters for this compound?
A5: The specific MRM (Multiple Reaction Monitoring) transitions, collision energy, and other MS parameters should be optimized for your specific instrument. However, you would typically start by infusing a standard solution of this compound into the mass spectrometer to determine the precursor ion (the protonated molecule, [M+H]+) and then perform a product ion scan to identify the most abundant and stable fragment ions. The collision energy is then optimized to maximize the signal of the chosen product ions.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments.
Poor Peak Shape
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with the column stationary phase.- Column overload.- Extra-column dead volume. | - Add a mobile phase modifier like 0.1% formic acid to suppress silanol interactions.- Reduce the sample concentration or injection volume.- Use a column with a different stationary phase (e.g., one with end-capping).- Check and minimize the length and diameter of tubing between the injector, column, and detector. |
| Peak Fronting | - Column overload (less common than for tailing).- Sample solvent stronger than the mobile phase. | - Dilute the sample.- Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. |
| Split Peaks | - Partially blocked column frit.- Column void or channeling.- Injection solvent incompatible with the mobile phase. | - Reverse-flush the column (if recommended by the manufacturer).- Replace the column frit or the entire column.- Ensure the sample is dissolved in the initial mobile phase or a weaker solvent. |
| Broad Peaks | - Low column efficiency.- High extra-column volume.- Slow gradient. | - Use a column with smaller particles or a longer length.- Optimize tubing and connections.- Increase the gradient slope. |
Retention Time Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Shifting Retention Times (run-to-run) | - Inadequate column equilibration.- Changes in mobile phase composition.- Fluctuating column temperature. | - Increase the equilibration time between injections.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature. |
| Drifting Retention Times (over a sequence) | - Column degradation.- Buildup of contaminants on the column. | - Replace the column.- Use a guard column and implement a column washing step in your method. |
| No or Very Early Elution | - Incorrect mobile phase composition (too strong).- Column failure. | - Verify the mobile phase composition.- Test the column with a standard mixture to check its performance. |
Sensitivity and Baseline Problems
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity | - Ion suppression from matrix components.- Poor ionization efficiency.- Incorrect MS/MS parameters. | - Improve sample cleanup (e.g., solid-phase extraction).- Adjust mobile phase pH to optimize ionization.- Re-optimize MRM transitions and collision energy. |
| High Baseline Noise | - Contaminated mobile phase or LC system.- Detector issues. | - Use high-purity solvents and freshly prepared mobile phases.- Flush the LC system and detector. |
| Baseline Drift | - Inadequate column equilibration with the gradient.- Mobile phase composition changing over time. | - Increase the initial hold time in the gradient to ensure the column is fully equilibrated.- Ensure mobile phase components are stable and well-mixed. |
Data Presentation
Table 1: Representative Data on the Effect of Gradient Slope on Chromatographic Parameters for this compound
Note: The following data is a representative example to illustrate the principles of gradient optimization. Actual results will vary depending on the specific LC system, column, and other experimental conditions.
| Gradient Program (Time, %B) | Retention Time (min) | Peak Width (sec) | Tailing Factor | Resolution (from a closely eluting impurity) |
| 0-10 min, 10-90% B | 5.2 | 6.1 | 1.3 | 1.4 |
| 0-15 min, 10-90% B | 6.8 | 5.3 | 1.2 | 1.8 |
| 0-20 min, 10-90% B | 8.1 | 4.8 | 1.1 | 2.2 |
| 0-15 min, 20-70% B | 7.5 | 4.9 | 1.1 | 2.5 |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound
This protocol provides a general procedure for the analysis of this compound in a biological matrix, such as plant tissue extract.
1. Sample Preparation (QuEChERS-based extraction)
-
Weigh 1 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add a known amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate) and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube for dispersive solid-phase extraction (d-SPE).
-
Add d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18) and vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
2. LC Conditions
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Program:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
8.0 min: 90% B
-
10.0 min: 90% B
-
10.1 min: 10% B
-
15.0 min: 10% B (Re-equilibration)
-
3. MS/MS Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions (Example - requires optimization):
-
3-Indoleacetonitrile: Precursor > Product (e.g., m/z 157.1 > 130.1)
-
This compound: Precursor > Product (e.g., m/z 161.1 > 134.1)
-
-
Collision Energy: Optimize for each transition (typically 10-30 eV).
Visualizations
Caption: A workflow diagram for optimizing an LC gradient.
Caption: A troubleshooting decision tree for common LC-MS issues.
References
correcting for 3-Indoleacetonitrile-d4 and analyte co-elution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Indoleacetonitrile and its deuterated internal standard, 3-Indoleacetonitrile-d4. The focus is on addressing the analytical challenge of co-elution in liquid chromatography-mass spectrometry (LC-MS) methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
This compound is a deuterated form of 3-Indoleacetonitrile, meaning four of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. In LC-MS analysis, it serves as an ideal internal standard (IS). Because its chemical and physical properties are nearly identical to the non-deuterated analyte (3-Indoleacetonitrile), it co-elutes from the liquid chromatography column under the same conditions. This co-elution allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of the target analyte.
Q2: What does "co-elution" mean in the context of our LC-MS analysis?
Co-elution refers to the situation where two or more different compounds are not adequately separated by the liquid chromatography column and therefore pass into the mass spectrometer at the same time. In the case of this compound, it is designed to co-elute with the native 3-Indoleacetonitrile. However, problems can arise when other, unintended compounds from the sample matrix also co-elute, which can interfere with the detection and quantification of the analyte and the internal standard.
Q3: We are observing inconsistent results for our 3-Indoleacetonitrile quantification. Could co-elution with an unknown analyte be the cause?
Yes, inconsistent results are a common symptom of unresolved co-elution. If an unknown compound from the sample matrix co-elutes with either your analyte (3-Indoleacetonitrile) or the internal standard (this compound), it can lead to ion suppression or enhancement in the mass spectrometer. This interference can cause variability in the measured signal intensity, leading to poor precision and inaccurate quantification.
Q4: What are some potential compounds that might co-elute with 3-Indoleacetonitrile?
Given its chemical structure, other indole-containing compounds are prime candidates for co-elution. These can include other metabolites in the tryptophan pathway, such as indole-3-acetic acid (IAA), tryptamine, or indole-3-carboxaldehyde. The likelihood of co-elution depends heavily on the specific chromatographic conditions being used.
Troubleshooting Guide: Correcting for Co-elution
When facing issues of poor precision, accuracy, or reproducibility in your 3-Indoleacetonitrile assay, follow this troubleshooting guide to diagnose and resolve potential co-elution problems.
Step 1: Confirm Co-elution of Analyte and Internal Standard
The first step is to ensure that your analyte and the deuterated internal standard are indeed co-eluting as expected.
-
Action: Overlay the chromatograms of the mass transitions for 3-Indoleacetonitrile and this compound from a clean standard solution.
-
Expected Outcome: The peaks should have the same retention time and similar peak shapes. A slight shift due to the deuterium isotope effect is sometimes observed, but the peaks should still largely overlap.
-
Troubleshooting: If there is significant separation, the chromatographic method needs to be optimized.
Step 2: Investigate for Co-eluting Interferences
If the analyte and internal standard co-elute properly, the next step is to check for interfering compounds from the sample matrix.
-
Action:
-
Inject a blank matrix sample (a sample prepared in the same way as your study samples but without the analyte or internal standard). Monitor the mass transitions for both 3-Indoleacetonitrile and this compound.
-
Analyze a matrix sample spiked with only the internal standard and check for any signal at the analyte's mass transition.
-
-
Expected Outcome: Ideally, there should be no significant peaks at the retention time of your analyte and internal standard in the blank matrix.
-
Troubleshooting: If a peak is observed, this indicates the presence of a co-eluting interference.
Step 3: Chromatographic Method Optimization
If a co-eluting interference is detected, the primary solution is to modify the liquid chromatography method to separate the interference from the analyte and internal standard.
-
Action:
-
Modify the Gradient: A shallower gradient can improve the separation of closely eluting compounds.
-
Change the Mobile Phase: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or additives (e.g., formic acid, ammonium formate).
-
Select a Different Column: A column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl, or a polar-embedded phase) can provide different selectivity and resolve the co-elution.
-
Adjust the Column Temperature: Changing the temperature can alter the retention behavior of different compounds.
-
Step 4: Enhance Sample Preparation
If chromatographic optimization is not sufficient or feasible, improving the sample cleanup procedure can help to remove the interfering compounds before analysis.
-
Action:
-
Solid-Phase Extraction (SPE): Develop a more selective SPE protocol to specifically isolate the analyte of interest and remove matrix components.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to improve the selectivity of the extraction.
-
Data Presentation
The following table summarizes hypothetical retention time (RT) and mass-to-charge ratio (m/z) data for 3-Indoleacetonitrile and related compounds that could be monitored during method development to identify potential co-elution.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Expected RT (min) |
| 3-Indoleacetonitrile | 157.07 | 130.06 | 5.2 |
| This compound (IS) | 161.10 | 134.08 | 5.2 |
| Indole-3-acetic acid | 176.07 | 130.06 | 4.8 |
| Tryptamine | 161.11 | 144.10 | 3.5 |
| Indole-3-carboxaldehyde | 146.06 | 118.06 | 4.5 |
Experimental Protocols
Protocol 1: Optimized LC-MS/MS Method for 3-Indoleacetonitrile
This protocol provides a starting point for the analysis of 3-Indoleacetonitrile and can be modified to resolve co-elution issues.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-9.1 min: 90-10% B
-
9.1-12 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
3-Indoleacetonitrile: 157.07 → 130.06
-
This compound: 161.10 → 134.08
-
-
Collision Energy and other MS parameters: To be optimized for the specific instrument.
Visualizations
Tryptophan Metabolism and Indole-3-acetonitrile Biosynthesis
The following diagram illustrates the biosynthetic pathway of Indole-3-acetic acid (IAA) from tryptophan, highlighting the position of 3-Indoleacetonitrile as a key intermediate. Understanding this pathway can help in identifying other related metabolites that might be present in biological samples and could potentially co-elute.
Caption: Tryptophan to IAA biosynthesis pathway.
Troubleshooting Workflow for Co-elution Issues
This workflow provides a logical sequence of steps to diagnose and resolve problems related to co-elution when using this compound as an internal standard.
Caption: Troubleshooting workflow for co-elution.
storage and handling recommendations for 3-Indoleacetonitrile-d4
This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of 3-Indoleacetonitrile-d4.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: this compound should be stored in a tightly sealed container in a dry, dark place. The recommended storage temperature is either room temperature or 4°C.[1][2] For long-term storage, cooler temperatures are generally preferred to ensure stability.
Q2: Is this compound sensitive to light or moisture?
A: Yes, it is recommended to keep the compound in a dark place and sealed in a dry environment, suggesting sensitivity to light and moisture.[2]
Q3: What is the proper personal protective equipment (PPE) to wear when handling this compound?
A: When handling this compound, it is important to wear appropriate personal protective equipment, including protective gloves, protective clothing, and eye protection. In cases where dust may be generated, a dust mask (such as a type N95) is also recommended.
Q4: What are the primary hazards associated with this compound?
A: 3-Indoleacetonitrile is considered toxic if swallowed, in contact with skin, or if inhaled. It is also classified as an irritant.[2]
Q5: What should I do in case of accidental exposure to this compound?
A: In case of accidental exposure, follow these first-aid measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
If on skin: Immediately remove all contaminated clothing and wash the affected area with plenty of water. If you feel unwell, call a poison center or doctor.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
If swallowed: Rinse mouth and immediately call a poison center or doctor.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has changed color (e.g., from light yellow to brown) | Exposure to light, air, or contaminants. | This may indicate degradation. It is recommended to use a fresh batch of the compound for sensitive experiments. Ensure proper storage in a dark, sealed container. |
| Inconsistent experimental results | Improper sample preparation or degradation of the compound. | Prepare solutions fresh for each experiment. Ensure the solvent is compatible and the compound is fully dissolved. Verify storage conditions have been maintained. |
| Difficulty dissolving the compound | Low solubility in the chosen solvent. | 3-Indoleacetonitrile has slight solubility in chloroform, DMSO, and methanol.[2] Gentle warming or sonication may aid dissolution. Ensure the solvent is of high purity. |
Physicochemical and Safety Data
| Property | Value | Reference |
| Molecular Formula | C₁₀H₄D₄N₂ | N/A |
| Molecular Weight | 160.22 g/mol | N/A |
| Melting Point | 33-36 °C | [2][3] |
| Boiling Point | 157-160 °C at 0.2 mm Hg | [2][3] |
| Flash Point | >110 °C (>230 °F) | [2] |
| Hazard Codes | Xn, Xi | [2] |
| Risk Statements | 20/21/22 (Harmful by inhalation, in contact with skin, and if swallowed) | [2] |
| Safety Statements | 36/37 (Wear suitable protective clothing and gloves) | [2] |
General Experimental Protocol: Solution Preparation
This protocol outlines a general procedure for preparing a stock solution of this compound.
-
Ensure a Safe Handling Environment: Work in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Weigh the Compound: Accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Solvent Selection: Choose a suitable solvent based on experimental requirements. 3-Indoleacetonitrile has slight solubility in DMSO, methanol, and chloroform.[2]
-
Dissolution: Add the solvent to the weighed compound. If necessary, use a vortex mixer or sonicator to aid dissolution. Gentle warming can be applied if the compound is heat-stable and solubility is an issue.
-
Storage of Stock Solution: Store the stock solution in a tightly sealed vial, protected from light, at a low temperature (e.g., -20°C or -80°C) to minimize degradation.
Workflow for Safe Handling and Storage
Caption: Workflow for the safe storage and handling of this compound.
References
addressing poor recovery of 3-Indoleacetonitrile-d4 in extraction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of 3-Indoleacetonitrile-d4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of 3-Indoleacetonitrile (IAN), a naturally occurring auxin in plants. The deuterium atoms replace four hydrogen atoms on the indole ring. It is commonly used as an internal standard in quantitative analysis, particularly in mass spectrometry-based methods. The key advantage of using a deuterated internal standard is that it is chemically almost identical to the analyte of interest, meaning it behaves similarly during sample extraction, cleanup, and chromatographic separation. However, it has a different mass, allowing it to be distinguished from the non-deuterated analyte by the mass spectrometer. This helps to correct for analyte loss during sample preparation and for matrix effects during analysis, leading to more accurate and precise quantification.
Q2: What are the common causes for poor recovery of this compound during extraction?
Poor recovery of this compound can stem from several factors, often related to the chemical instability of the indole structure and general challenges with deuterated standards. Key causes include:
-
Degradation of the Indole Ring: The indole ring is susceptible to oxidation and degradation under certain conditions.[1]
-
pH Sensitivity: Indole compounds can be unstable in strongly acidic or basic conditions.
-
Photostability: Exposure to light can lead to the degradation of indole derivatives.
-
Suboptimal Extraction Solvent: The polarity of the extraction solvent may not be suitable for efficiently partitioning this compound from the sample matrix.
-
Issues with Solid-Phase Extraction (SPE): Problems can arise from incorrect sorbent selection, inadequate conditioning or elution, or irreversible adsorption to the SPE material.
-
Issues with Liquid-Liquid Extraction (LLE): Emulsion formation, incomplete phase separation, or partitioning into the wrong phase can lead to significant loss.
-
Differential Extraction Recovery: Although chemically similar, deuterated standards can sometimes exhibit slightly different physical properties (e.g., polarity), which may lead to variations in extraction efficiency compared to the non-deuterated analyte.
Troubleshooting Guide: Poor Recovery of this compound
This guide provides a systematic approach to diagnosing and resolving low recovery issues with this compound in both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Visual Troubleshooting Workflow
Caption: A flowchart outlining the systematic approach to troubleshooting poor recovery of this compound.
Step 1: Assess the Stability of this compound
Indole compounds are known to be sensitive to their environment. Before optimizing the extraction method, it is crucial to ensure the stability of your internal standard.
| Parameter | Potential Issue | Recommended Action |
| pH | Degradation in highly acidic or basic conditions. Nitrosation can occur under acidic conditions in the presence of nitrite.[2] | Maintain the pH of your sample and extraction solvents within a neutral or slightly acidic range (pH 3-7). Avoid prolonged exposure to strong acids or bases. If acidic conditions are necessary for extraction, minimize the exposure time. |
| Light | Photodegradation upon exposure to UV or ambient light. | Conduct all extraction steps under amber lighting or in amber glassware. Protect samples from direct sunlight and fluorescent lighting. |
| Temperature | Thermal degradation at elevated temperatures. | Perform extraction at room temperature or on ice to minimize degradation. Avoid high temperatures during solvent evaporation steps; use a gentle stream of nitrogen or a vacuum concentrator at a moderate temperature. |
Step 2: Evaluate and Optimize the Extraction Method
| Issue | Potential Cause | Recommended Solution |
| Analyte Breakthrough (Loss during sample loading) | Inappropriate Sorbent: The sorbent is not retaining the analyte effectively. For a moderately polar compound like 3-Indoleacetonitrile, a reverse-phase (e.g., C18) or a mixed-mode cation exchange sorbent could be suitable. | Test different sorbents: Evaluate C18, C8, and mixed-mode cation exchange cartridges. |
| Incorrect Sample pH: The pH of the sample may prevent efficient interaction with the sorbent. | Adjust sample pH: For reverse-phase SPE, ensure the pH is below the pKa of any acidic functional groups to maximize retention. For cation exchange, the pH should be adjusted to ensure the analyte is positively charged. | |
| Sample Solvent too Strong: The solvent in which the sample is dissolved is too non-polar, causing the analyte to pass through the cartridge without retention. | Dilute the sample: Dilute the sample with a weaker solvent (e.g., water or a highly aqueous mobile phase) before loading. | |
| Poor Elution (Analyte remains on the cartridge) | Elution Solvent too Weak: The elution solvent does not have sufficient strength to desorb the analyte from the sorbent. | Increase elution solvent strength: Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution solvent. A small amount of a modifier like ammonium hydroxide in the elution solvent can sometimes improve recovery from reverse-phase sorbents. |
| Insufficient Elution Volume: The volume of the elution solvent is not enough to completely elute the analyte. | Increase elution volume: Try eluting with multiple smaller volumes of the elution solvent. | |
| Irreversible Adsorption | Active sites on the sorbent: The analyte may be binding irreversibly to active sites on the silica-based sorbent. | Use end-capped sorbents: These have fewer free silanol groups. Alternatively, consider polymer-based SPE cartridges. |
| Issue | Potential Cause | Recommended Solution |
| Analyte remains in the aqueous phase | Extraction solvent is too non-polar: Solvents like hexane may not be polar enough to efficiently extract 3-Indoleacetonitrile. | Use a more polar solvent: Try solvents like ethyl acetate, diethyl ether, or a mixture of chloroform and methanol.[3] |
| Incorrect pH: The pH of the aqueous phase may not be optimal for partitioning. | Adjust pH: For a neutral compound like 3-Indoleacetonitrile, adjusting the pH may not have a dramatic effect, but ensuring it is not strongly basic can prevent potential degradation. For acidic or basic analytes, adjusting the pH to neutralize them will increase their partitioning into the organic phase. | |
| Emulsion Formation | High concentration of lipids or proteins in the sample matrix. | "Salting out": Add a neutral salt like sodium chloride or sodium sulfate to the aqueous phase to increase its polarity and help break the emulsion. Centrifugation: Centrifuge the sample to separate the layers. Filtration: Pass the mixture through a bed of glass wool or celite. |
| Poor Phase Separation | Similar densities of the two phases. | Choose solvents with significantly different densities. |
Step 3: Perform a Method Validation Experiment
To systematically identify the source of analyte loss, perform a recovery experiment.
Experimental Protocol: Analyte Recovery Assessment
-
Prepare three sets of samples:
-
Set A (Neat Standard): this compound spiked into the final reconstitution solvent. This represents 100% recovery.
-
Set B (Post-extraction Spike): A blank matrix sample is carried through the entire extraction procedure. The this compound is added to the final extract just before analysis. This set helps to evaluate matrix effects.
-
Set C (Pre-extraction Spike): A blank matrix sample is spiked with this compound before the extraction procedure begins.
-
-
Analyze all three sets of samples using your analytical method (e.g., LC-MS/MS).
-
Calculate the recovery and matrix effect using the following formulas:
-
% Recovery = (Peak Area of Set C / Peak Area of Set B) * 100
-
% Matrix Effect = ((Peak Area of Set B / Peak Area of Set A) - 1) * 100
-
Data Interpretation:
| Scenario | Interpretation | Next Steps |
| Low Recovery, Minimal Matrix Effect | The analyte is being lost during the extraction and cleanup steps. | Focus on optimizing the SPE or LLE parameters as described in the troubleshooting sections. |
| Good Recovery, Significant Matrix Effect (Suppression or Enhancement) | The extraction is efficient, but components in the sample matrix are interfering with the ionization of the analyte in the mass spectrometer. | Improve the cleanup step of your extraction to remove more interfering compounds. Consider using a different ionization source or modifying chromatographic conditions to separate the analyte from the interfering matrix components. |
| Low Recovery, Significant Matrix Effect | There are issues with both the extraction efficiency and matrix interference. | Address the extraction optimization first, then re-evaluate the matrix effect. |
Potential Degradation Pathways
Understanding how this compound might degrade can help in preventing its loss. The indole ring is the most reactive part of the molecule.
Caption: Potential degradation pathways for the indole ring of this compound under harsh experimental conditions.
By following this structured troubleshooting guide and paying close attention to the stability of this compound, researchers can significantly improve its recovery and ensure the accuracy and reliability of their analytical data.
References
Validation & Comparative
Validating Analytical Methods for Auxin Analysis: A Comparative Guide to Using 3-Indoleacetonitrile-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the use of 3-Indoleacetonitrile-d4 as an internal standard in the validation of analytical methods for the quantification of auxins and related indole compounds. It offers a comparison with alternative internal standards, detailed experimental protocols, and supporting data to aid researchers in developing robust and reliable analytical methods.
Comparison of Internal Standards for Auxin Analysis
The choice of an appropriate internal standard is critical for the accuracy and precision of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). For auxin analysis, stable isotope-labeled (SIL) internal standards are preferred as they closely mimic the analyte's behavior during sample preparation, chromatography, and ionization. The most common alternatives to this compound is ¹³C₆-Indole-3-acetic acid (¹³C₆-IAA).
| Parameter | This compound (Deuterated) | ¹³C₆-Indole-3-acetic acid (¹³C-labeled) | Structural Analog (Non-isotopically labeled) |
| Co-elution with Analyte | Generally co-elutes, but minor retention time shifts can occur due to the deuterium isotope effect.[1][2] | Identical chromatographic behavior to the unlabeled analyte.[3] | Different retention time from the analyte. |
| Correction for Matrix Effects | Generally good, but differential matrix effects can occur if retention times shift.[1][4][5] | Excellent correction for matrix effects due to identical chromatographic and ionization behavior.[3] | May not adequately compensate for matrix effects experienced by the analyte. |
| Potential for Isotopic Crosstalk | Possible if the mass difference between the analyte and standard is small. | Minimal risk due to a larger mass difference (typically +6 amu).[3] | Not applicable. |
| Cost-Effectiveness | Generally more cost-effective to synthesize than ¹³C-labeled standards. | Typically more expensive to synthesize. | Can be a cost-effective option if a suitable analog is available. |
| Availability | Commercially available for a range of indole compounds. | Commercially available for major auxins like IAA. | Availability varies depending on the analyte. |
Experimental Protocol: Validation of an LC-MS/MS Method for Indole-3-acetonitrile Quantification
This protocol outlines a typical workflow for the validation of an analytical method for the quantification of 3-Indoleacetonitrile (IAN) in a plant matrix using this compound as an internal standard.
Sample Preparation and Extraction
-
Homogenization : Weigh approximately 100 mg of frozen and ground plant tissue into a 2 mL microcentrifuge tube.
-
Extraction Solvent Addition : Add 1 mL of pre-chilled extraction solvent (e.g., 80% acetonitrile with 1% acetic acid) containing a known concentration of this compound.
-
Extraction : Vortex the mixture thoroughly and incubate at -20°C for 1 hour to allow for complete extraction.
-
Centrifugation : Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection : Carefully transfer the supernatant to a new tube.
-
Drying : Evaporate the supernatant to dryness using a vacuum concentrator.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 10% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A suitable gradient to separate the analyte from matrix components (e.g., 10-90% B over 10 minutes).
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
Mass Spectrometer : A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization Source : Electrospray ionization (ESI) in positive mode.
-
MRM Transitions :
-
3-Indoleacetonitrile : Precursor ion (m/z) -> Product ion (m/z)
-
This compound : Precursor ion (m/z) -> Product ion (m/z)
-
Method Validation Parameters
The analytical method should be validated according to established guidelines (e.g., ICH Q2(R1)) for the following parameters:[6]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% of the spiked amount. |
| Precision (Repeatability and Intermediate Precision) | The closeness of agreement between a series of measurements from multiple sampling of the same homogeneous sample. | Relative standard deviation (RSD) ≤ 15% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.[7] | Consistent and reproducible recovery, typically within 80-120%. |
| Matrix Effect | The alteration of analyte ionization due to the presence of co-eluting matrix components.[4][5][8] | The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤ 15%. |
Visualizing Key Processes
To better understand the experimental and biological contexts, the following diagrams illustrate the analytical workflow and the relevant biological pathway.
References
- 1. myadlm.org [myadlm.org]
- 2. waters.com [waters.com]
- 3. Comparison of a Commercial ELISA Assay for Indole-3-Acetic Acid at Several Stages of Purification and Analysis by Gas Chromatography-Selected Ion Monitoring-Mass Spectrometry Using a 13C6-Labeled Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. lcms.cz [lcms.cz]
A Head-to-Head Comparison: 3-Indoleacetonitrile-d4 vs. 13C-Labeled Standards for Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a critical decision. This guide provides an in-depth comparison of deuterium-labeled standards, exemplified by 3-Indoleacetonitrile-d4, and the increasingly favored 13C-labeled standards.
In the realm of quantitative bioanalysis, stable isotope-labeled (SIL) internal standards are the gold standard for mitigating matrix effects and ensuring data reliability. While both deuterated (²H or D) and carbon-13 (¹³C) labeled standards are widely used, their fundamental properties lead to significant differences in performance. This comparison will delve into the critical performance differences between these two labeling strategies, supported by experimental data and detailed methodologies, to guide you in selecting the optimal internal standard for your demanding analytical needs.
Key Performance Parameters: A Tabular Comparison
The superiority of ¹³C-labeled standards stems from the minimal impact of the isotope on the molecule's physicochemical properties. The following tables summarize quantitative data from various studies, highlighting the performance differences between deuterated and ¹³C-labeled internal standards across key analytical parameters.
| Parameter | This compound (Deuterated) | ¹³C-Labeled Indoleacetonitrile (projected) | Key Findings |
| Chromatographic Co-elution with Analyte | Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[1] This "isotope effect" is more pronounced in liquid chromatography (LC) separations. | Typically co-elutes perfectly with the analyte under various chromatographic conditions.[1] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1] |
| Isotopic Stability | Susceptible to back-exchange of deuterium atoms with protons from the solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH). While the deuterium atoms in this compound are on the indole ring, the potential for exchange under certain analytical conditions should be considered. | The carbon-13 label is integrated into the molecular backbone and is not susceptible to exchange under typical analytical conditions, ensuring the integrity of the standard. | ¹³C-IS offers greater confidence in the stability of the label throughout sample preparation and analysis. |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, potentially compromising accurate quantification.[1] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1] | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected. |
| Accuracy & Precision | Can lead to inaccuracies. One study showed a 40% error in an example due to an imperfect retention time match between a deuterated standard and the analyte.[1] | Demonstrates improved accuracy and precision. In a comparative study, the mean bias for a ¹³C-labeled standard was 100.3% with a standard deviation of 7.6%, compared to 96.8% and 8.6% for its deuterated counterpart.[1] | The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification. |
Experimental Protocols
The following are detailed methodologies for the quantitative analysis of 3-Indoleacetonitrile using either a deuterated or ¹³C-labeled internal standard. These protocols are based on established methods for auxin analysis.[2][3][4][5]
Sample Preparation (Plant Tissue)
-
Harvesting and Freezing: Harvest approximately 50 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Homogenize the frozen tissue using a bead beater with 1.5 mm zirconium oxide balls in a 2 mL tube.
-
Extraction: Add 100 µL of an extraction solvent (acetonitrile/water, 1/1, v/v).
-
Internal Standard Spiking: Add a known amount (e.g., 1 pmol/sample) of either this compound or the ¹³C-labeled indoleacetonitrile internal standard.
-
Centrifugation: Centrifuge the homogenate at 30,000 x g at 4°C for 20 minutes.
-
Supernatant Collection: Collect the supernatant. Re-extract the pellet with another 100 µL of the extraction solvent, centrifuge, and combine the supernatants.
-
Concentration and Purification: Evaporate the combined supernatant to approximately half its volume in a vacuum concentrator. Apply the concentrated extract to a preconditioned solid-phase extraction (SPE) column (e.g., Oasis HLB, 10 mg) for purification.
-
Elution: Elute the analytes with an appropriate solvent (e.g., methanol).
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Zorbax Extend-C18) is suitable for separation.[2]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
3-Indoleacetonitrile: Precursor ion > product ion (e.g., m/z 157.07 > 130.06).
-
This compound: Precursor ion > product ion (e.g., m/z 161.09 > 134.08).
-
¹³C-Labeled Indoleacetonitrile (projected): The specific transition will depend on the number and position of the ¹³C labels. For a fully ¹³C-labeled standard, the precursor ion would be significantly shifted.
-
-
Data Analysis: The concentration of 3-Indoleacetonitrile is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
-
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: General experimental workflow for the quantification of 3-Indoleacetonitrile.
Caption: Ideal co-elution of a ¹³C-IS with the analyte versus the chromatographic shift observed with a d4-IS due to the isotope effect.
Conclusion and Recommendation
While this compound and other deuterated internal standards can be effective in many applications, the inherent risk of the isotope effect and the potential for label instability necessitate careful validation. For the most demanding bioanalytical assays where accuracy and reproducibility are non-negotiable, ¹³C-labeled internal standards present a superior choice. Their near-perfect co-elution with the analyte and enhanced isotopic stability provide a more robust and reliable solution for correcting matrix effects and ensuring the integrity of quantitative data.[1]
It is important to note that the commercial availability of a ¹³C-labeled 3-Indoleacetonitrile standard may be limited, which is a practical consideration for its implementation. However, for the development of highly accurate and robust quantitative methods, the investment in a ¹³C-labeled standard, if available or through custom synthesis, is highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Study of auxin metabolism using stable isotope labeling and LCMS; evidence for in planta auxin decarboxylation pathway | bioRxiv [biorxiv.org]
- 4. lcms.cz [lcms.cz]
- 5. A high-throughput method for the quantitative analysis of auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 3-Indoleacetonitrile Quantification Using 3-Indoleacetonitrile-d4 as an Internal Standard
In the realm of biomedical and pharmaceutical research, the accurate quantification of bioactive molecules is paramount. 3-Indoleacetonitrile (IAN), a naturally occurring auxin and a metabolite of tryptophan, has garnered significant interest for its diverse biological activities. To ensure the reliability and consistency of experimental data, rigorous cross-validation of the analytical methods used for its quantification is essential. This guide provides a comparative overview of common analytical techniques, utilizing 3-Indoleacetonitrile-d4 (IAN-d4) as an internal standard for robust and accurate measurements.
This guide is intended for researchers, scientists, and drug development professionals, offering insights into the performance of various methods and providing the necessary experimental frameworks to establish data integrity across different analytical platforms.
The Critical Role of Cross-Validation
Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods provide equivalent and reliable results for the same analyte within the same sample matrix.[1] This process is crucial when transferring methods between laboratories, comparing data from different studies, or employing multiple analytical techniques throughout a research and development pipeline. The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of accurate quantification in mass spectrometry-based methods as it effectively corrects for variations in sample preparation and instrument response.
Comparative Analysis of Analytical Methods
The quantification of 3-Indoleacetonitrile is commonly achieved through chromatographic techniques coupled with mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Immunoassays, like the Enzyme-Linked Immunosorbent Assay (ELISA), may also be employed, although they often require thorough validation against a reference method like GC-MS to ensure accuracy.[2]
Below is a summary of the performance characteristics of these methods for the quantification of 3-Indoleacetonitrile, with this compound used as an internal standard for LC-MS/MS and GC-MS.
| Parameter | LC-MS/MS | GC-MS | ELISA |
| **Linearity (R²) ** | >0.999 | >0.99 | >0.98 |
| Accuracy (%) | 95-105 | 90-110 | 85-115 |
| Precision (%RSD) | <10 | <15 | <20 |
| Limit of Detection (LOD) | pg/mL | ng/mL | ng/mL |
| Limit of Quantification (LOQ) | pg/mL - ng/mL | ng/mL | ng/mL |
| Specificity | High (based on MRM) | High (based on mass spectra) | Moderate to High (potential cross-reactivity) |
| Throughput | High | Moderate | High |
| Sample Preparation | Simple (protein precipitation/SPE) | More complex (derivatization often required) | Minimal (dilution) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results.
LC-MS/MS Method
This method offers high sensitivity and selectivity for the quantification of 3-Indoleacetonitrile in biological matrices.
-
Sample Preparation:
-
To 100 µL of sample (e.g., plasma, cell lysate), add 10 µL of this compound internal standard solution (concentration dependent on expected analyte level).
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
3-Indoleacetonitrile: Precursor ion > product ion (e.g., m/z 157.1 > 130.1).
-
This compound: Precursor ion > product ion (e.g., m/z 161.1 > 134.1).
-
-
GC-MS Method
Gas chromatography coupled with mass spectrometry is a robust technique for the analysis of volatile and semi-volatile compounds.
-
Sample Preparation and Derivatization:
-
Perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., ethyl acetate).
-
Add the this compound internal standard.
-
Evaporate the organic extract to dryness.
-
Derivatize the residue to increase volatility and thermal stability, for example, by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient to ensure separation of the analyte from matrix components.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 3-Indoleacetonitrile and this compound.
-
ELISA Method (Hypothetical)
An ELISA would rely on the specific binding of an antibody to 3-Indoleacetonitrile.
-
Protocol:
-
Coat a microplate with a capture antibody specific for 3-Indoleacetonitrile.
-
Add standards and samples to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that produces a measurable signal (e.g., colorimetric).
-
Measure the signal intensity, which is proportional to the concentration of 3-Indoleacetonitrile.
-
Note: Cross-validation with a mass spectrometry-based method is highly recommended to assess the accuracy and specificity of the immunoassay.[2]
-
Visualizing Workflows and Pathways
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: A general workflow for the cross-validation of two analytical methods.
Caption: A simplified signaling pathway involving indole metabolites.
By implementing rigorous cross-validation protocols and understanding the comparative performance of different analytical methods, researchers can ensure the generation of high-quality, reliable, and reproducible data in their studies of 3-Indoleacetonitrile.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of a commercial ELISA assay for indole-3-acetic Acid at several stages of purification and analysis by gas chromatography-selected ion monitoring-mass spectrometry using a c(6)-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole-3-acetonitrile, TMS derivative [webbook.nist.gov]
Performance Evaluation of 3-Indoleacetonitrile-d4 as an Internal Standard in LC-MS/MS Analysis
A Comparative Guide for Researchers
The accurate quantification of auxins and their precursors is fundamental to understanding plant physiology, growth, and development. Due to their low endogenous concentrations and the complexity of plant matrices, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. The use of a stable isotope-labeled internal standard is critical to correct for analyte loss during sample preparation and to compensate for matrix effects, ensuring analytical accuracy and precision.
This guide provides a performance evaluation of 3-Indoleacetonitrile-d4 (IAN-d4) as an internal standard. We will examine its primary application in quantifying its direct analyte, 3-Indoleacetonitrile (IAN), and compare its suitability against other common standards for the analysis of the principal auxin, Indole-3-acetic acid (IAA).
Part 1: Performance of IAN-d4 for 3-Indoleacetonitrile (IAN) Quantification
For the quantification of the auxin precursor 3-Indoleacetonitrile (IAN), its deuterated analogue, IAN-d4, is the theoretically ideal internal standard. An ideal internal standard should be chemically and physically identical to the analyte to ensure it behaves the same way during extraction, chromatography, and ionization. IAN-d4 meets this requirement, co-eluting perfectly with IAN and providing the most accurate correction for any variability in the analytical process.
Typical Performance Data
While specific validation reports for IAN-d4 are not broadly published, the following table represents typical performance parameters expected from a validated LC-MS/MS method for an auxin precursor like IAN using its dedicated isotope-labeled internal standard. These values are compiled from established methods for similar phytohormone analyses.
| Parameter | Typical Performance Metric | Description |
| Linearity (R²) | > 0.99 | Indicates a strong correlation between detector response and concentration across the calibration range. |
| Limit of Detection (LOD) | 0.05 - 0.5 pmol | The lowest amount of analyte that can be reliably distinguished from background noise. |
| Limit of Quantification (LOQ) | 0.1 - 1.0 pmol | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. |
| Accuracy (Recovery) | 85% - 115% | The percentage of the true analyte amount that is measured by the method, assessing systemic bias. |
| Precision (%RSD) | < 15% | The degree of scatter between a series of measurements, indicating random error. |
Experimental Workflow for Auxin Precursor Analysis
The following diagram illustrates a standard workflow for the extraction and quantification of IAN from plant tissue using IAN-d4 as an internal standard.
Detailed Experimental Protocol
This protocol describes a common method for extracting and quantifying IAN and other auxins from plant tissue.
-
Sample Preparation:
-
Flash-freeze approximately 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
To the frozen powder, add 1 mL of ice-cold extraction solvent (e.g., 2-propanol/H₂O/HCl; 2:1:0.002, v/v/v).
-
Immediately add a known quantity of this compound (IAN-d4) internal standard.
-
Homogenize the sample using a bead beater for 5 minutes and shake for 30 minutes at 4°C.
-
Add 1 mL of dichloromethane, shake for another 30 minutes at 4°C.
-
Centrifuge at 13,000 x g for 5 minutes at 4°C.
-
-
Purification:
-
Collect the lower organic phase and transfer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of mobile phase (e.g., 5% acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Chromatography: Perform separation on a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might run from 5% B to 80% B over 10 minutes.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions (Illustrative):
-
IAN: Q1: 157.1 -> Q3: 130.1
-
IAN-d4: Q1: 161.1 -> Q3: 134.1
-
-
Quantification: Calculate the endogenous IAN concentration by comparing the peak area ratio of the endogenous IAN to the IAN-d4 internal standard against a calibration curve.
-
Part 2: Comparison of Internal Standards for IAA Quantification
While IAN-d4 is ideal for IAN, researchers sometimes consider using it for quantifying the primary auxin, IAA, due to its structural similarity and commercial availability. However, the best practice is to use an isotopic analog of the analyte itself. Here, we compare IAN-d4 with the two most common and appropriate internal standards for IAA: Indole-3-acetic acid-d5 (IAA-d5) and ¹³C₆-Indole-3-acetic acid (¹³C₆-IAA) .
| Feature | This compound (IAN-d4) | Indole-3-acetic acid-d5 (IAA-d5) | ¹³C₆-Indole-3-acetic acid (¹³C₆-IAA) |
| Analyte Match | Related Compound | Isotopic Analog | Isotopic Analog |
| Co-elution with IAA | No. IAN is less polar and elutes earlier than IAA. | Nearly identical, but a slight shift to earlier retention times can occur.[1] | Excellent. Co-elutes perfectly with IAA.[2] |
| Correction for Matrix Effects | Partial. Can compensate for general suppression but may not accurately reflect the specific matrix effects experienced by IAA at its different retention time. | Good. Closely mimics IAA's ionization behavior. | Excellent. As it is chemically identical and co-elutes, it experiences the exact same matrix effects as IAA.[2][3] |
| Isotope Stability | Good. Deuterium labels are generally stable. | Good, but D/H exchange is theoretically possible under certain conditions. | Excellent. ¹³C labels are incorporated into the carbon backbone and are not exchangeable.[4] |
| Mass Difference from IAA | N/A (Different molecule) | +5 Da | +6 Da. This larger mass difference is ideal to prevent any isotopic crosstalk from the natural abundance of ¹³C in the unlabeled IAA. |
| Overall Suitability for IAA | Acceptable as a last resort. Better than no internal standard, but not ideal. | Very Good. A widely used and effective internal standard for IAA. | Gold Standard. Considered the most accurate and reliable internal standard for IAA quantification.[3][4] |
Context: The Auxin Biosynthesis Pathway
The relationship between IAN and IAA is shown in the simplified auxin biosynthesis pathway below. IAN is a precursor to IAA in some plant species. This metabolic link is why a researcher might consider using IAN-d4 for IAA analysis, though it does not guarantee identical analytical behavior.
Conclusion and Recommendations
-
For Quantifying 3-Indoleacetonitrile (IAN): this compound is the optimal and recommended internal standard. Its identical chemical nature ensures the highest level of accuracy by perfectly mimicking the analyte during the entire analytical process.
-
For Quantifying Indole-3-acetic acid (IAA): The use of this compound is not recommended for achieving the most accurate and reliable results. Due to differences in chemical properties and chromatographic retention time, it cannot perfectly correct for matrix effects and other sources of analytical variability affecting IAA.
-
Best Practice: The use of ¹³C₆-IAA is considered the gold standard for IAA quantification due to its perfect co-elution, isotope stability, and ideal mass difference.[2][4]
-
Excellent Alternative: IAA-d5 is also a highly suitable and widely used internal standard that provides robust and accurate quantification.
-
References
- 1. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of a Commercial ELISA Assay for Indole-3-Acetic Acid at Several Stages of Purification and Analysis by Gas Chromatography-Selected Ion Monitoring-Mass Spectrometry Using a 13C6-Labeled Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C6-[Benzene Ring]-Indole-3-Acetic Acid: A New Internal Standard for Quantitative Mass Spectral Analysis of Indole-3-Acetic Acid in Plants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Indoleacetonitrile-d4 and Non-Deuterated Indole-3-acetonitrile Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison between the deuterated (3-Indoleacetonitrile-d4) and non-deuterated (Indole-3-acetonitrile) standards, supported by representative experimental data and detailed methodologies. This comparison is particularly relevant for professionals in drug development and various research fields who rely on sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS).
Introduction to Internal Standards in Bioanalysis
Internal standards (IS) are essential in quantitative LC-MS to correct for the variability inherent in the analytical process, which includes sample preparation, injection volume, and instrument response. An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards used are stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, and structural analogues (non-deuterated standards).
3-Indoleacetonitrile is a naturally occurring auxin precursor found in various plants and is also a subject of interest in medicinal chemistry due to the potential biological activities of indole derivatives.[1] Its accurate quantification in biological matrices is crucial for understanding its physiological roles and potential therapeutic applications.
This compound is a deuterated form of Indole-3-acetonitrile, where four hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a compound that is chemically almost identical to the non-deuterated form but has a different mass, allowing it to be distinguished by a mass spectrometer.
Performance Comparison: Deuterated vs. Non-Deuterated Standards
The scientific consensus strongly supports the use of stable isotope-labeled internal standards, like this compound, for achieving the highest levels of accuracy and precision in quantitative bioanalysis. The near-identical chemical and physical properties of a deuterated standard to the analyte ensure better tracking during sample extraction and co-elution during chromatography. This is a critical factor for compensating for matrix effects, which are a common source of error in LC-MS analysis.
Key Advantages of this compound:
-
Enhanced Accuracy and Precision: By co-eluting with the analyte, the deuterated standard experiences the same matrix effects (ion suppression or enhancement), leading to a more accurate correction and improved precision of the measurement.
-
Improved Recovery Correction: During sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the deuterated standard will have nearly identical recovery to the analyte, ensuring that any loss of analyte is accurately accounted for.
-
Reduced Method Variability: The use of a deuterated internal standard can lead to more robust and reproducible analytical methods, reducing the impact of day-to-day variations in instrument performance and sample matrix.
While non-deuterated structural analogues can be used as internal standards, they may not perfectly mimic the analyte's behavior during chromatography and ionization, potentially leading to less accurate quantification, especially in complex biological matrices.
Quantitative Data Presentation
To illustrate the performance differences, the following tables summarize representative data from a hypothetical validation experiment comparing the use of this compound and a non-deuterated structural analogue (e.g., a related indole compound) as internal standards for the quantification of Indole-3-acetonitrile in human plasma.
Table 1: Comparison of Calibration Curve Parameters
| Parameter | Using this compound (IS) | Using Non-Deuterated Analogue (IS) |
| Linear Range (ng/mL) | 0.1 - 100 | 0.5 - 100 |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Slope (Response Ratio/Concentration) | 0.98 | 1.15 |
| Intercept | 0.002 | 0.05 |
Table 2: Precision and Accuracy Data
| QC Level (ng/mL) | Using this compound (IS) | Using Non-Deuterated Analogue (IS) |
| Precision (%CV) | Accuracy (%) | |
| Low QC (0.3) | 4.5 | 98.7 |
| Mid QC (5.0) | 3.2 | 101.2 |
| High QC (80.0) | 2.8 | 99.5 |
Table 3: Matrix Effect Evaluation
| Parameter | Using this compound (IS) | Using Non-Deuterated Analogue (IS) |
| Matrix Factor (MF) | 0.95 - 1.05 | 0.75 - 1.20 |
| Coefficient of Variation of MF (%) | < 5 | < 15 |
| IS-Normalized MF | 0.98 - 1.02 | 0.85 - 1.10 |
| Coefficient of Variation of IS-Normalized MF (%) | < 2 | < 10 |
Data presented are representative and intended for illustrative purposes.
The data clearly indicates that the use of this compound as an internal standard results in a wider linear range, better linearity (higher r²), superior precision (lower %CV), and higher accuracy. Most importantly, the matrix effect is significantly better compensated for when using the deuterated standard, as shown by the tighter range of the matrix factor and the lower coefficient of variation.
Experimental Protocols
A detailed methodology for a key experiment—the quantification of Indole-3-acetonitrile in human plasma using LC-MS/MS with this compound as an internal standard—is provided below.
Objective
To develop and validate a sensitive and specific LC-MS/MS method for the quantification of Indole-3-acetonitrile in human plasma.
Materials and Reagents
-
Indole-3-acetonitrile (analytical standard)
-
This compound (internal standard)
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions:
-
Indole-3-acetonitrile: Precursor ion (Q1) m/z 157.1 → Product ion (Q3) m/z 130.1
-
This compound: Precursor ion (Q1) m/z 161.1 → Product ion (Q3) m/z 134.1
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the fundamental principle of using an internal standard in quantitative analysis.
Caption: Experimental workflow for the quantification of Indole-3-acetonitrile.
Caption: Principle of internal standard use for accurate quantification.
Conclusion
For researchers, scientists, and drug development professionals requiring the highest quality data, the use of a deuterated internal standard such as this compound is strongly recommended for the quantitative analysis of Indole-3-acetonitrile. The near-identical physicochemical properties to the analyte provide superior correction for matrix effects and sample preparation variability, leading to more accurate, precise, and robust analytical methods. While non-deuterated standards can be employed, they introduce a higher risk of analytical error, particularly in complex biological matrices. The investment in a deuterated standard is justified by the significant improvement in data quality and reliability.
References
Assessing the Linearity of 3-Indoleacetonitrile-d4 Calibration Curves for Quantitative Analysis
For researchers and scientists engaged in drug development and metabolic studies, the precise quantification of analytes is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). 3-Indoleacetonitrile-d4 (IAN-d4) serves as an ideal internal standard (IS) for the quantification of 3-Indoleacetonitrile (IAN), a key molecule in various biological pathways. This guide provides an objective assessment of the linearity achievable with IAN-d4 calibration curves, supported by established experimental protocols and performance criteria.
The primary role of an internal standard is to correct for variability during sample preparation and analysis, such as analyte loss during extraction or fluctuations in instrument response due to matrix effects.[1][2][3] A stable isotope-labeled internal standard like IAN-d4 is considered the gold standard because it co-elutes with the analyte and behaves nearly identically during extraction and ionization, ensuring the highest degree of accuracy and precision.[4][5]
Performance Benchmarks for Calibration Curve Linearity
The linearity of a calibration curve is a critical parameter evaluated during bioanalytical method validation.[6][7][8] It demonstrates the direct proportionality between the analyte concentration and the instrument's response over a specific range. The most common metric for assessing linearity is the coefficient of determination (R²). While specific requirements can vary by application, regulatory guidelines provide a strong framework for acceptability.
The table below summarizes typical performance data expected from a well-validated LC-MS/MS method using a deuterated internal standard like this compound.
| Parameter | Typical Performance Metric | Regulatory Guideline (ICH M10) | Notes |
| Coefficient of Determination (R²) | ≥ 0.995 | While not explicitly defined, R² > 0.99 is generally expected.[9][10] | A high R² value indicates a strong linear relationship between the concentration and the response ratio (Analyte Area / IS Area). |
| Calibration Range | Analyte-dependent (e.g., 1 - 1000 nM) | The range should cover the expected concentrations of the analyte in the study samples.[11] | A broad, linear dynamic range is crucial for analyzing diverse sample concentrations without requiring significant dilution. |
| Response Model | Linear, 1/x or 1/x² weighted regression | The simplest model that adequately describes the concentration-response relationship should be used. | Weighting is often necessary to ensure accuracy at the lower end of the calibration range. |
| Accuracy of Back-Calculated Standards | Within ±15% of nominal (±20% at LLOQ) | 75% of standards must meet this criterion.[11] | This confirms that the chosen regression model accurately describes the data across the entire range. |
LLOQ: Lower Limit of Quantification
Experimental Protocol for Linearity Assessment
This section details a representative protocol for generating a calibration curve to assess the linearity for the quantification of 3-Indoleacetonitrile (IAN) using this compound (IAN-d4) as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (IAN): Prepare a 1 mg/mL stock solution of IAN in a suitable solvent (e.g., Methanol).
-
Internal Standard Stock Solution (IAN-d4): Prepare a 1 mg/mL stock solution of IAN-d4 in the same solvent.
-
Working Solutions: Prepare a series of IAN working solutions by serial dilution from the stock solution to cover the desired calibration range (e.g., 10 ng/mL to 10,000 ng/mL). Prepare a separate working solution of IAN-d4 at a constant concentration (e.g., 500 ng/mL).
2. Preparation of Calibration Standards:
-
Prepare a set of at least six to eight non-zero calibration standards.
-
In a clean tube, spike a fixed volume of the IAN-d4 working solution into a fixed volume of the appropriate biological matrix (e.g., plasma, cell lysate).
-
Add increasing volumes of the IAN working solutions to each tube to achieve the final target concentrations for the calibration curve.
-
The final concentration of the internal standard (IAN-d4) should be consistent across all calibration standards and quality control samples.
3. Sample Extraction:
-
Perform protein precipitation by adding a sufficient volume of cold acetonitrile (e.g., 3 volumes) to each calibration standard.
-
Vortex thoroughly for 1 minute to ensure complete mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a new set of tubes and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution profile using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the specific precursor-to-product ion transitions for both IAN and IAN-d4.
-
Example IAN transition: To be determined empirically.
-
Example IAN-d4 transition: To be determined empirically.
-
5. Data Processing and Evaluation:
-
Integrate the peak areas for both the analyte (IAN) and the internal standard (IAN-d4).
-
Calculate the response ratio (IAN Peak Area / IAN-d4 Peak Area) for each calibration standard.
-
Plot the response ratio against the nominal concentration of IAN.
-
Apply a linear regression model (typically with 1/x weighting) to the data.
-
Determine the coefficient of determination (R²) and assess the accuracy of the back-calculated concentrations of each standard.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for using an internal standard.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. database.ich.org [database.ich.org]
A Comparative Guide to Analytical Methods for 3-Indoleacetonitrile-d4 Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 3-Indoleacetonitrile-d4, a deuterated internal standard crucial for accurate auxin analysis. Due to the limited availability of direct inter-laboratory comparison studies for this specific molecule, this document focuses on comparing the prevalent analytical techniques used for the analysis of auxins and related indole compounds. The performance data presented is synthesized from published literature on closely related analytes and serves as a benchmark for what researchers can expect from these methods.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the performance of the two most common analytical techniques for auxin quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Performance Comparison of LC-MS/MS Methods for Auxin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte | Indole-3-acetic acid (IAA) & conjugates | Indole-3-acetic acid (IAA) | Indole & Indole-d7 |
| Instrumentation | HPLC-Triple Quadrupole MS | UPLC-Triple Quadrupole MS | LC-Triple Quadrupole MS |
| Sample Matrix | Plant Tissue | Plant Tissue | Mouse Serum and Tissues |
| Extraction | 2-propanol/diethyl dithiocarbamic acid | Methanol/water/formic acid | Acetonitrile protein precipitation |
| Purification | Solid Phase Extraction (SPE) | Solid Phase Extraction (SPE) | Not specified |
| Linearity Range | Not Specified | Not Specified | 1–500 ng/mL[1] |
| Limit of Detection (LOD) | 0.02 - 0.1 pmol[2] | 0.47 ng/mL (for IAA)[3] | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified |
| Recovery | Not Specified | 70.0% to 85.6%[3] | Not Specified |
| Precision (%RSD) | < 10% for standards, 6-16% for plant extracts[2] | 2.3% (for IAA)[3] | Not Specified |
Table 2: Performance Comparison of GC-MS Methods for Auxin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte | Indole-3-acetic acid (IAA) | Indole-3-acetic acid (IAA) | 11 Phytohormones (including IAA) |
| Instrumentation | GC-Triple Quadrupole MS | GC-Triple Quadrupole MS/MS | GC-MS |
| Sample Matrix | Plant Tissue | Laser microdissected plant tissue | Plant Tissue |
| Extraction | Not specified | Not specified | In-matrix derivatization and DLLME |
| Purification | Solid Phase Extraction (SPE)[4][5] | Not specified | Dispersive liquid-liquid microextraction (DLLME)[6] |
| Derivatization | Diazomethane[4][5] | Diazomethane[7] | Ethyl chloroformate (ECF)[6] |
| Linearity Range | Not Specified | Not Specified | Not Specified |
| Limit of Detection (LOD) | Picogram levels[4] | Not Specified | 2-10 ng/mL (for various phytohormones)[8] |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified |
| Recovery | Not Specified | Not Specified | Not Specified |
| Precision (%RSD) | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Below are detailed methodologies for representative LC-MS/MS and GC-MS experiments for the analysis of auxins.
Protocol 1: LC-MS/MS Analysis of Auxins in Plant Tissue
This protocol is a generalized procedure based on common practices in the field.
-
Sample Preparation:
-
Homogenize 50-100 mg of plant tissue in liquid nitrogen.
-
Extract the homogenized tissue with 1 mL of a methanol/water/formic acid (15:4:1 v/v/v) mixture.
-
Spike the sample with an appropriate amount of this compound as an internal standard.
-
Vortex and incubate at 4°C for 30 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Purification:
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the auxins with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
-
-
LC-MS/MS Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the target analytes should be optimized.
-
Protocol 2: GC-MS Analysis of Auxins in Plant Tissue
This protocol is a generalized procedure and includes a necessary derivatization step.
-
Sample Preparation and Purification:
-
Follow the same sample preparation and purification steps as described in Protocol 1.
-
-
Derivatization:
-
To the dried sample extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or prepare diazomethane for methylation.[4][5][7]
-
Incubate the reaction mixture at 60-70°C for 30-60 minutes.
-
Evaporate the excess derivatizing agent under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent for GC-MS analysis (e.g., hexane or ethyl acetate).
-
-
GC-MS Conditions:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS System: Quadrupole or Ion Trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan mode.
-
Monitored Ions: Select characteristic ions for the derivatized this compound and the target analytes.
-
Mandatory Visualization
Caption: Experimental workflow for auxin analysis.
Caption: Decision tree for analytical method selection.
References
- 1. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of sample preparation method for auxin analysis in plants by vacuum microwave-assisted extraction combined with molecularly imprinted clean-up procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]
- 5. A high-throughput method for the quantitative analysis of auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Auxin analysis using laser microdissected plant tissues sections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid method for profiling of volatile and semi-volatile phytohormones using methyl chloroformate derivatisation and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Low-Level Auxin Detection: A Comparative Guide to 3-Indoleacetonitrile-d4 and its Alternatives
For researchers, scientists, and drug development professionals venturing into the precise quantification of plant hormones and related compounds, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of the performance of 3-Indoleacetonitrile-d4 as an internal standard in mass spectrometry-based auxin analysis, with a focus on the critical parameters of Limit of Detection (LOD) and Limit of Quantification (LOQ).
The accurate measurement of auxins, a class of plant hormones that play a pivotal role in plant growth and development, often requires sophisticated analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of isotopically labeled internal standards is a cornerstone of reliable quantification, as they compensate for variations in sample preparation and instrument response. This compound, a deuterated analog of a naturally occurring auxin precursor, is one such standard. This guide delves into its analytical performance in comparison to other commonly employed internal standards.
Performance Benchmarks: A Comparative Look at Detection and Quantification Limits
| Internal Standard | Analyte(s) | Method | LOD | LOQ | Reference |
| 3-Indoleacetonitrile (IAN) | Indole-3-acetic acid (IAA), Indole-3-butyric acid (IBA) and other tryptophan derivatives | HPTLC | - | 100 ng/spot | [1] |
| Indole-3-acetic acid (IAA) | Various Tryptophan Metabolites | HPLC-ESI-MS/MS | 6 - 31 ng/mL | 17 - 94 ng/mL | [2] |
| ¹³C₆-Indole-3-acetic acid | Indole-3-acetic acid (IAA) | GC-MS/MS | - | - | [3][4] |
| Deuterated Internal Standards (general) | Various analytes | LC-MS/MS | - | - | [5][6][7][8] |
Note: The table above provides a summary of reported detection and quantification capabilities for related compounds. The HPTLC method for IAN provides a quantification limit per spot, which differs from the concentration-based limits of LC-MS/MS methods. The studies on ¹³C₆-Indole-3-acetic acid emphasize its utility as an internal standard for accurate quantification but do not explicitly state LOD and LOQ values. The general references on deuterated internal standards highlight their importance in compensating for matrix effects and improving analytical accuracy.
The Experimental Foundation: Protocols for Determining LOD and LOQ
The determination of LOD and LOQ is a critical component of method validation in analytical chemistry. Various approaches are employed, with the most common ones being based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
Signal-to-Noise Ratio Method
A widely accepted approach defines the LOD as the concentration that produces a signal-to-noise ratio of 3:1, while the LOQ is typically established at a signal-to-noise ratio of 10:1.
Calibration Curve Method
This method relies on the statistical analysis of the calibration curve. The LOD and LOQ are calculated using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ is the standard deviation of the response (e.g., the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line).
-
S is the slope of the calibration curve.[9]
A detailed experimental workflow for determining LOD and LOQ using the calibration curve method is illustrated in the diagram below.
Signaling Pathways and Logical Relationships in Auxin Analysis
The accurate quantification of auxins and their metabolites is crucial for understanding their complex signaling pathways. The use of reliable internal standards like this compound is integral to building accurate models of these pathways.
Conclusion: Making an Informed Choice
The selection of an internal standard for auxin analysis is a critical decision that directly impacts the quality and reliability of research data. While specific LOD and LOQ data for this compound are not extensively documented in comparative studies, its structural similarity to a natural auxin precursor and the general advantages of using deuterated standards make it a viable and potentially valuable tool.
Researchers should consider the following when selecting an internal standard:
-
Analyte of Interest: The internal standard should be chemically similar to the analyte but isotopically distinct.
-
Matrix Complexity: The ability of the internal standard to compensate for matrix effects is crucial.
-
Method Validation: A thorough validation of the analytical method, including the determination of LOD and LOQ, is essential for any chosen standard.
Ultimately, the optimal choice of an internal standard will depend on the specific requirements of the study. This guide provides a framework for understanding the key performance indicators and encourages a data-driven approach to selecting the most appropriate internal standard for robust and reliable auxin quantification.
References
- 1. Simultaneous detection and quantification of indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) produced by rhizobacteria from l-tryptophan (Trp) using HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages | MDPI [mdpi.com]
- 3. 13C6-[Benzene Ring]-Indole-3-Acetic Acid: A New Internal Standard for Quantitative Mass Spectral Analysis of Indole-3-Acetic Acid in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of a Commercial ELISA Assay for Indole-3-Acetic Acid at Several Stages of Purification and Analysis by Gas Chromatography-Selected Ion Monitoring-Mass Spectrometry Using a 13C6-Labeled Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. texilajournal.com [texilajournal.com]
- 9. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Deuterium Isotope Effect on Chromatographic Retention Time: A Comparative Analysis of 3-Indoleacetonitrile and 3-Indoleacetonitrile-d4
For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of isotopic substitution on analytical measurements is crucial. This guide provides an objective comparison of the chromatographic behavior of 3-Indoleacetonitrile and its deuterated analog, 3-Indoleacetonitrile-d4, supported by a detailed experimental protocol and illustrative data. This analysis will shed light on the chromatographic isotope effect (CIE) and its implications in analytical and bioanalytical studies.
Deuteration, the substitution of hydrogen (¹H) with its heavier isotope deuterium (²H or D), is a widely used strategy in drug discovery to modulate metabolic pathways and enhance pharmacokinetic profiles. However, this isotopic substitution can also introduce subtle changes in the physicochemical properties of a molecule, leading to observable differences in chromatographic retention times. This phenomenon, known as the chromatographic isotope effect, is particularly relevant in sensitive analytical techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), where deuterated internal standards are commonly employed for quantitative analysis.
In reverse-phase HPLC (RP-HPLC), the primary separation mechanism is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. It is generally observed that deuterated compounds exhibit slightly weaker van der Waals interactions with the nonpolar stationary phase compared to their non-deuterated counterparts. This is attributed to the shorter and stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can lead to a marginal decrease in the molecule's overall hydrophobicity. Consequently, the deuterated analog often elutes slightly earlier than the parent compound.
This guide evaluates the isotope effect of deuteration on the retention time of 3-Indoleacetonitrile, a key signaling molecule and a precursor in the biosynthesis of auxin, a plant hormone. By comparing the retention behavior of 3-Indoleacetonitrile with this compound, where four hydrogen atoms on the indole ring have been replaced by deuterium, we can quantify the magnitude of the chromatographic isotope effect under typical RP-HPLC conditions.
Quantitative Data Summary
The following table summarizes the hypothetical, yet scientifically plausible, quantitative data from a comparative RP-HPLC analysis of 3-Indoleacetonitrile and this compound. The data illustrates the expected earlier elution of the deuterated compound.
| Compound | Retention Time (min) | Peak Width (sec) | Tailing Factor |
| 3-Indoleacetonitrile | 8.54 | 4.2 | 1.1 |
| This compound | 8.48 | 4.1 | 1.1 |
Experimental Protocol
A detailed methodology for the comparative analysis of 3-Indoleacetonitrile and this compound by RP-HPLC is provided below. This protocol is designed to provide a clear and reproducible framework for researchers investigating the chromatographic isotope effect.
Objective: To evaluate the effect of deuterium substitution on the retention time of 3-Indoleacetonitrile using reverse-phase high-performance liquid chromatography.
Materials:
-
3-Indoleacetonitrile (analytical standard)
-
This compound (analytical standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade) for sample dissolution
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 20% B
-
12.1-15 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
Sample Preparation:
-
Prepare individual stock solutions of 3-Indoleacetonitrile and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution of each compound by diluting the stock solution with the initial mobile phase composition (80% A, 20% B) to a final concentration of 10 µg/mL.
-
Prepare a mixed working solution containing both 3-Indoleacetonitrile and this compound at a final concentration of 10 µg/mL each.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the individual working solutions of 3-Indoleacetonitrile and this compound to determine their individual retention times.
-
Inject the mixed working solution to observe the separation of the two compounds under the same chromatographic run.
-
Perform all injections in triplicate to ensure reproducibility.
-
Record the retention time, peak width, and tailing factor for each compound.
Visualizations
The logical workflow of the experimental protocol is depicted in the following diagram:
Caption: Experimental workflow for evaluating the isotope effect.
The following diagram illustrates the logical relationship of factors influencing the observed chromatographic isotope effect:
Safety Operating Guide
Proper Disposal of 3-Indoleacetonitrile-d4: A Procedural Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 3-Indoleacetonitrile-d4, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.
Hazard Identification and Immediate Safety Precautions
Before beginning any disposal procedure, ensure you are wearing the following PPE:
-
Gloves: Nitrile rubber or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If significant dust or aerosol generation is likely, a dust mask (e.g., N95) or a respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]
Quantitative Hazard Summary
The following table summarizes the key hazard information for 3-Indoleacetonitrile, which should be considered when handling the deuterated form.
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity (Oral) | Toxic if swallowed.[1] | Ingestion |
| Acute Toxicity (Dermal) | Toxic in contact with skin.[1] | Skin contact |
| Acute Toxicity (Inhalation) | Toxic if inhaled.[1] | Inhalation of dust or aerosols |
Step-by-Step Disposal Procedure
The proper disposal of this compound waste must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide:
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused product, contaminated absorbent materials, and disposable labware (e.g., pipette tips, weighing boats), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
If this compound is in a solvent, collect the solution in a designated hazardous waste container for flammable or organic waste, as appropriate for the solvent used.
-
Do not mix incompatible waste streams.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic").
-
Step 2: Decontamination of Labware
-
Reusable Glassware:
-
Rinse glassware with a suitable solvent (e.g., acetone or ethanol) to remove residual this compound.
-
Collect the rinse solvent as hazardous waste.
-
After the initial rinse, wash the glassware with soap and water.
-
-
Work Surfaces:
-
Decontaminate benches and fume hood surfaces where the compound was handled using a suitable solvent and then soap and water.
-
Dispose of all cleaning materials (e.g., paper towels, wipes) as solid hazardous waste.
-
Step 3: Storage Pending Disposal
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
The storage area should be away from heat, sparks, and open flames.
-
Keep the container closed when not in use.[1]
Step 4: Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[3]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 3-Indoleacetonitrile-d4
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Indoleacetonitrile-d4. The following procedures and plans are designed to ensure the safe handling and disposal of this compound while maintaining its isotopic integrity.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile gloves are recommended for their resistance to a wide range of chemicals, including nitriles.[3][4][5][6][7] |
| Eye Protection | Safety Glasses | Safety glasses with side shields or goggles are mandatory to protect from splashes. |
| Skin and Body | Lab Coat | A standard lab coat should be worn to protect skin and clothing. |
| Respiratory | Dust Mask | Use a dust mask (e.g., N95) when handling the solid form to avoid inhalation.[8] |
Safe Handling and Storage
Proper handling and storage are critical to both user safety and the preservation of the compound's isotopic purity. Deuterated compounds are susceptible to hydrogen-deuterium (H-D) exchange with atmospheric moisture.[9]
Operational Plan for Handling:
-
Acclimatization: Before use, allow the sealed container of this compound to equilibrate to room temperature to prevent condensation.[9][10]
-
Inert Atmosphere: Whenever possible, handle the compound under a dry, inert atmosphere such as nitrogen or argon to minimize exposure to moisture.[9][10]
-
Weighing: Use a calibrated analytical balance in a well-ventilated area or a chemical fume hood.
-
Solution Preparation: Dissolve the compound in a suitable deuterated solvent if isotopic purity is critical for the application. Use dry glassware.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the handling area. Minimize dust generation.[1]
Storage Plan:
| Condition | Specification | Rationale |
| Temperature | Store in a cool, dry place. Refer to the manufacturer's certificate of analysis for specific temperature recommendations, which may include refrigeration.[9][10] | To maintain chemical stability. |
| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[9][10][11] | To prevent H-D exchange with atmospheric moisture. |
| Light | Protect from light by using an amber vial or storing in a dark location.[9][10][11] | To prevent photodegradation. |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps for preparing a stock solution of this compound.
Methodology:
-
Equilibration: Remove the sealed container of this compound from storage and allow it to warm to ambient laboratory temperature for at least 30 minutes.[9]
-
Inert Environment: Perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas (e.g., nitrogen).
-
Weighing: Carefully open the container and accurately weigh the desired mass of the standard using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed compound to a Class A volumetric flask. Add a small amount of the appropriate high-purity solvent (e.g., acetonitrile, deuterated solvent) and swirl to dissolve.
-
Dilution: Once fully dissolved, dilute to the mark with the solvent.
-
Mixing: Cap the flask securely and mix the solution thoroughly by inversion.
-
Storage: Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Store under the recommended conditions.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
Disposal Guidelines:
| Waste Type | Disposal Method |
| Solid Compound | Collect in a labeled, sealed container for chemical waste disposal. |
| Solutions | Collect in a labeled, sealed container for liquid chemical waste disposal. Do not empty into drains.[1] |
| Contaminated PPE | Dispose of used gloves and other contaminated disposable materials in a designated chemical waste container. |
All waste should be handled by a licensed chemical waste disposal company.
Logical Workflow for Handling this compound
The following diagram illustrates the key decision points and steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. glovesnstuff.com [glovesnstuff.com]
- 4. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 5. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 6. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 7. gpisupply.com [gpisupply.com]
- 8. 3-吲哚乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
